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Core Science & Biosynthesis

Foundational

Synthesis and Application of trans-2-(Pinacol boronate)vinylboronic acid MIDA ester: A Foundational Building Block for Iterative Cross-Coupling

Executive Summary The advent of iterative cross-coupling (ICC) has fundamentally transformed the synthesis of complex polyene natural products and pharmaceuticals. At the heart of this methodology lies trans-2-(pinacol b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of iterative cross-coupling (ICC) has fundamentally transformed the synthesis of complex polyene natural products and pharmaceuticals. At the heart of this methodology lies trans-2-(pinacol boronate)vinylboronic acid MIDA ester (also known as trans-2-(Bpin)vinylB(MIDA)), a bifunctional diboron building block that enables the modular, predictable assembly of carbon-carbon bonds[1].

By housing two distinct boron protecting groups—a pinacol (pin) ester and an N-methyliminodiacetic acid (MIDA) ester—on a single trans-vinyl scaffold, this reagent provides absolute orthogonal reactivity. This whitepaper details the mechanistic rationale, retrosynthetic strategy, and step-by-step synthesis of this critical reagent, providing researchers with a self-validating protocol for its generation and downstream application.

Mechanistic Rationale: The Power of Orthogonal Speciation

The utility of trans-2-(Bpin)vinylB(MIDA) relies entirely on the concept of nucleophile speciation control [2]. In a standard Suzuki-Miyaura cross-coupling, the transmetalation step requires an empty p-orbital on the boron atom to interact with the palladium(II) intermediate.

  • Bpin (Reactive): The pinacol boronate is sp2 -hybridized. Under mild aqueous basic conditions, it readily forms a reactive boronate ate-complex, facilitating rapid transmetalation.

  • BMIDA (Inert): The MIDA ligand features a transannular dative bond from the nitrogen lone pair to the boron atom. This rehybridizes the boron to sp3 , effectively eliminating the empty p-orbital. Consequently, the MIDA boronate is completely inert to transmetalation[1].

This orthogonality allows the Bpin group to be selectively coupled to an aryl or vinyl halide while the BMIDA group remains untouched. Subsequent treatment with mild aqueous base (e.g., 1M NaOH) hydrolyzes the MIDA ligand, revealing a reactive boronic acid primed for a second coupling event.

ICC A trans-2-(Bpin)vinylB(MIDA) B Suzuki-Miyaura Coupling (Pd cat., Base) A->B Reacts at Bpin C R-vinyl-B(MIDA) B->C D MIDA Deprotection (1M NaOH, THF) C->D B(MIDA) is inert until hydrolyzed E R-vinyl-B(OH)2 D->E F 2nd Suzuki-Miyaura Coupling (Pd cat., Base) E->F G Complex Polyene Target F->G

Iterative cross-coupling workflow utilizing orthogonal Bpin and BMIDA reactivity.

Retrosynthetic Strategy & Catalyst Selection

The synthesis of trans-2-(Bpin)vinylB(MIDA) is achieved via the transition-metal-catalyzed hydroboration of ethynylboronic acid MIDA ester using pinacolborane (HBpin) [3].

Causality in Catalyst Selection: While uncatalyzed hydroborations or those utilizing standard rhodium ( Rh ) catalysts often yield mixtures of E/Z isomers or Markovnikov addition products, the use of [Ru(CO)Cl(H)(PPh3​)3​] is highly specific. The bulky triphenylphosphine ligands on the hydridoruthenium complex enforce a strict anti-Markovnikov, trans-selective insertion of the alkyne into the Ru−H bond. This guarantees that the resulting diboron species possesses the E-alkene geometry required for natural product synthesis (>99:1 E:Z ratio).

Pathway A Ethynylboronic acid MIDA ester D trans-2-(Bpin)vinylB(MIDA) A->D CH2Cl2, 23 °C B Pinacolborane (HBpin) B->D C [Ru(CO)Cl(H)(PPh3)3] (5 mol%) C->D trans-selective insertion

Ru-catalyzed trans-hydroboration of ethynyl MIDA boronate.

Step-by-Step Experimental Methodology

The following protocol outlines a self-validating system for synthesizing the target diboron reagent.

Reagents & Equipment
  • Ethynylboronic acid MIDA ester (1.0 equiv)

  • Pinacolborane (HBpin) (1.2 equiv)

  • Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) ( [Ru(CO)Cl(H)(PPh3​)3​] ) (0.05 equiv)

  • Anhydrous Dichloromethane ( CH2​Cl2​ )

  • Schlenk line or Nitrogen-filled glovebox

Protocol
  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with dry argon or nitrogen three times.

  • Catalyst & Substrate Loading: Inside a glovebox (or using standard Schlenk techniques), charge the flask with ethynylboronic acid MIDA ester (10.0 mmol) and [Ru(CO)Cl(H)(PPh3​)3​] (0.5 mmol, 5 mol%).

  • Solvation: Add 50 mL of anhydrous CH2​Cl2​ to yield a 0.2 M solution. Stir to dissolve. Note: The solution will take on the characteristic color of the Ru-complex.

  • Hydroboration: Using a gas-tight syringe, add pinacolborane (12.0 mmol, 1.2 equiv) dropwise over 10 minutes at 23 °C.

    • Causality: Dropwise addition mitigates the exothermic nature of the B-H insertion and prevents competitive dimerization of the alkyne.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4 hours. Monitor completion via 11B NMR.

    • Diagnostic Check: The starting material exhibits a single 11B peak at ~11 ppm ( sp3 BMIDA). The successful formation of the product will show two distinct peaks: ~30 ppm ( sp2 Bpin) and ~11 ppm ( sp3 BMIDA).

  • Quench & Concentration: Once complete, quench the reaction by exposing it to air and adding 1 mL of methanol to destroy unreacted HBpin. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography. Because BMIDA compounds are highly polar, utilize a gradient of Ethyl Acetate in Hexanes, or transition to Acetonitrile/Diethyl Ether mixtures to elute the pure trans-2-(Bpin)vinylB(MIDA) as a crystalline solid[4].

Quantitative Data Summary

The following table summarizes the key physicochemical and reaction metrics for the synthesized building block[4].

ParameterValue / Description
Chemical Formula C13​H21​B2​NO6​
Molecular Weight 308.93 g/mol
Melting Point 254-260 °C
Typical Isolated Yield 85% – 92%
Stereoselectivity (E:Z) > 99:1 (Ru-catalyzed)
11B NMR Shifts ( CD3​CN ) δ 29.8 ppm (Bpin), δ 11.2 ppm (BMIDA)
Storage Conditions Store at room temperature in a desiccator; stable to air but sensitive to prolonged moisture exposure.

Downstream Application: Iterative Suzuki-Miyaura Workflow

Once isolated, trans-2-(Bpin)vinylB(MIDA) acts as a linchpin in polyene synthesis. In a typical workflow:

  • First Coupling: The reagent is reacted with an aryl/vinyl halide using Pd(dppf)Cl2​ and K3​PO4​ in a THF/Water mixture. The Bpin group reacts exclusively.

  • Deprotection: The resulting organic MIDA boronate is isolated, then dissolved in THF and treated with 1M aqueous NaOH for 15 minutes at room temperature. This rapidly cleaves the MIDA ligand.

  • Second Coupling: The newly revealed boronic acid is immediately subjected to a second cross-coupling with a different halide, effectively stitching together complex molecular architectures with perfect stereocontrol[1].

References

  • Title: From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks Source: Accounts of Chemical Research (via NCBI PMC) URL: [Link]

  • Title: B-Protected Boronic Acids: Methodology Development and Strategic Application Source: American Chemical Society (ACS) Symposium Series URL: [Link]

Sources

Exploratory

The Strategic Utility of trans-2-(Pinacol boronate)vinylboronic Acid MIDA Ester in Iterative Cross-Coupling

Executive Summary The advent of automated, "Lego-like" small molecule synthesis has fundamentally transformed drug development and materials science[1]. At the core of this revolution is the strategic deployment of bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of automated, "Lego-like" small molecule synthesis has fundamentally transformed drug development and materials science[1]. At the core of this revolution is the strategic deployment of bifunctional building blocks. Among the most versatile of these is trans-2-(pinacol boronate)vinylboronic acid MIDA ester [2]. By featuring two distinct boron poles on a single ethene core—a reactive pinacol boronate (BPin) and a protected N-methyliminodiacetic acid (MIDA) boronate—this molecule enables precise, chemoselective Iterative Cross-Coupling (ICC)[3]. This technical whitepaper deconstructs the structural causality, mechanistic logic, and self-validating experimental protocols required to harness this bifunctional polyene precursor effectively.

Structural Architecture & Mechanistic Causality

The brilliance of trans-2-(pinacol boronate)vinylboronic acid MIDA ester lies in its orthogonal reactivity, which is dictated entirely by boron hybridization rather than the carbon framework[3].

The Causality of Transmetalation Inhibition

In a standard Suzuki-Miyaura cross-coupling, the transmetalation step requires the boron atom to possess an empty p-orbital (sp² hybridization) to interact with the palladium catalyst[4].

  • The BPin Terminus (Active): The pinacol ester maintains the boron in an sp² hybridized state, leaving its p-orbital vacant and highly susceptible to transmetalation[3].

  • The BMIDA Terminus (Protected): The MIDA ligand features a trivalent nitrogen that donates its lone pair to the boron atom, forming a robust dative bond (N→B)[4]. This rehybridizes the boron center from sp² to sp³, effectively filling the p-orbital and creating a strict steric and electronic blockade against transmetalation[3].

This sp² vs. sp³ dichotomy allows chemists to perform rigorous cross-coupling at the BPin site while the BMIDA site remains completely inert, even at elevated temperatures (up to 80 °C)[4].

Transmetalation_Logic cluster_0 Active State (BPin / Boronic Acid) cluster_1 Protected State (BMIDA Ester) A1 sp2 Hybridized Boron (Empty p-orbital) A2 Pd-Catalyzed Transmetalation A1->A2 Favorable Pathway B1 sp3 Hybridized Boron (N→B Dative Bond) B2 Transmetalation Blocked B1->B2 Steric/Electronic Inhibition

Fig 1: Mechanistic causality of transmetalation inhibition via sp2 to sp3 boron rehybridization.

The Iterative Cross-Coupling (ICC) Paradigm

Pioneered by the Burke laboratory, the ICC platform mimics the biosynthetic assembly of natural products by recursively coupling bifunctional building blocks[1],[5].

When using trans-2-(pinacol boronate)vinylboronic acid MIDA ester, the workflow follows a strict logical loop:

  • Chemoselective Coupling: An organohalide is coupled to the BPin terminus under anhydrous conditions. The BMIDA group survives intact[6].

  • Catch-and-Release Purification: MIDA boronates exhibit a unique binary affinity for silica gel. They are completely immobile in diethyl ether (Et₂O) but highly mobile in tetrahydrofuran (THF)[7]. Washing the crude mixture with Et₂O/MeOH elutes impurities, while switching to THF selectively elutes the pure MIDA boronate intermediate[7].

  • Deprotection: Mild aqueous base cleaves the MIDA ligand, revealing a new sp² hybridized boronic acid ready for the next coupling cycle[5].

ICC_Workflow A Bifunctional Block (BPin-Vinyl-BMIDA) B Chemoselective Suzuki Coupling A->B Reacts at BPin C Intermediate (R-Vinyl-BMIDA) B->C D Mild Aqueous Deprotection C->D Purify via Silica E Active Boronic Acid (R-Vinyl-B(OH)2) D->E Reveals sp2 B

Fig 2: Iterative cross-coupling workflow utilizing the BPin/BMIDA bifunctional building block.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind the how.

Protocol 3.1: Chemoselective Suzuki-Miyaura Coupling at the BPin Terminus

Objective: Selectively couple an aryl/vinyl halide to the BPin group while preserving the BMIDA group.

  • Reagents: Aryl halide (1.0 eq), trans-2-(pinacol boronate)vinylboronic acid MIDA ester (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), anhydrous K₃PO₄ (3.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane.

  • Conditions: 80 °C under an inert Argon atmosphere for 12-24 hours.

  • Causality for Choices: The use of strictly anhydrous conditions and a mild, non-nucleophilic base (K₃PO₄) is critical. If water is present, the base will prematurely hydrolyze the MIDA ester, leading to unselective double-coupling or polymerization[5].

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The survival of the BMIDA group is confirmed by the presence of a sharp singlet at ~2.8 ppm, corresponding to the N-methyl protons of the intact MIDA ligand.

Protocol 3.2: Mild Deprotection of the BMIDA Group

Objective: Convert the purified R-vinyl-BMIDA intermediate into an active R-vinyl-B(OH)₂ for the subsequent coupling cycle.

  • Reagents: R-vinyl-BMIDA intermediate (1.0 eq), 1M aqueous NaOH (3.0 eq) or saturated aqueous NaHCO₃[4].

  • Solvent: THF.

  • Conditions: 23 °C (Room temperature) for 10–30 minutes[5].

  • Causality for Choices: The dative N→B bond is highly susceptible to aqueous hydroxide. The nucleophilic attack hydrolyzes the ester linkages, releasing the free boronic acid and water-soluble N-methyliminodiacetic acid[5]. Room temperature is maintained to prevent protodeboronation of the newly formed, sensitive vinylboronic acid.

  • Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes). The starting MIDA boronate will appear as a tight, UV-active spot (due to its stability on silica[7]), whereas the resulting free boronic acid will typically streak. Quench strictly with saturated aqueous NH₄Cl to neutralize the base before extraction.

Quantitative Data Summaries

The physical and reactive parameters of the building block are summarized below to aid in experimental design.

Table 1: Physicochemical Properties

Property Value / Description
Product Name trans-2-(Pinacol boronate)vinylboronic acid MIDA ester[2]
Synonym (E)-(2-Pinacolethenyl)boronate MIDA ester[2]
Empirical Formula C₁₃H₂₁B₂NO₆[2]
Molecular Weight 308.93 g/mol [2]
Melting Point 254-260 °C[2]
Purity ≥96%[2]

| SMILES String | CN1CC(=O)OB(OC(=O)C1)\C=C\B2OC(C)(C)C(C)(C)O2 |

Table 2: Comparative Reactivity & Stability Metrics

Metric BPin Terminus BMIDA Terminus
Boron Hybridization sp² (Trigonal planar) sp³ (Tetrahedral)[3]
Empty p-orbital Present (Active) Absent (Filled via N→B bond)[4]
Anhydrous Suzuki Reactivity Highly Reactive Completely Inert[6]
Silica Gel Chromatography Prone to degradation Highly stable (Binary affinity)[7]

| Deprotection Trigger | N/A | Mild aqueous base (1M NaOH)[5] |

Conclusion

The trans-2-(pinacol boronate)vinylboronic acid MIDA ester is not merely a reagent; it is a programmable logic gate for organic synthesis. By leveraging the differential hybridization states of its two boron atoms, researchers can execute highly complex, iterative polyene assemblies that were previously hindered by instability and cross-reactivity[6],[1]. As automated synthesis platforms continue to evolve, bifunctional building blocks like this will remain foundational to the rapid discovery of novel pharmaceuticals and advanced materials.

References

  • ALDRICH trans-2-(Pinacol boronate)vinylboronic acid MIDA ester, 96%, Thomas Scientific,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSpQIy-Vmr5V4qOPNokQXFniAs60PsTlec7DVpYgN1VV_awwy0prkLGQwBJRe69DmNBimhbs2y2HL8tJ3Jv40UwVnA0Ta4tSpCbUaQzRem4vwijjRp6Ei9MXzMIuXyjIjQjftqLajZNejXMf2Vhq10SfhHjGTpRbbrl2PafnookQ_6YZk0GxePQtUiMOudiXdk89TrAE4=]
  • Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOHgbAf3x-HBZfoIAUFsh-Nqp0XozB4UjQ2SUzH_5D8Sr6Ra3nBNKTu_99T556gwgCateCs1URt69kiOUVi8r6tJ8h2xMIaZ_SIDEDNHZhe7y_S9vVV8nRTCyrK3YoeotRmjPKE0JYwg==]
  • MIDA Boronates, Sigma-Aldrich,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSXC4bQlMm5M_QY_kyynRfz-WK1TYCxkcCvyFbhjRUl0B-zOywj9oMDKN9ZIyDh_w56ELLJi8zb1OTXPn0yC3M6AiusAWz9nOfcq8Q0Vvr2-JEZJDGgpycG_MJPFaXeOlY-pvfCzPG-J5AB2H0NOjpqtZk1WKNgk8zkaphjGkHYWNrLr5fYhcaIMng8iG5F62cfcQYrcYMuIQOfD50byGGYVRmfDPnaSA7lXXU_lE8PWiOnNQmEhKgjQ==]
  • Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis, Illinois Experts,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoEb8XUjS6q4NyqMoYifJ93gJmQdvdt66sc4Ukfs5vO7xfNVycPHiyDp8qBbxZURGJNIN3dFgU3p-49T2CaooBe0trRxV_m8OR5A28CrTSpwL_xyFEIE7K8Y0b5po3fH8_PSwRTymBgDfqphhp4OrcfsYQS4BsrWQp6dyZEgVmBhLKdP8oGEgkh3afuGqNlhuI6ZMjL_irsYdLm_neYagcc4VTBFLuERFfRg==]
  • Organic Syntheses Procedure, Organic Syntheses,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdAFVtiO0kMInIY_r8MgKZB1RYc6hIP8SuBiHL1UJDOmRiztjfdYFoHz4n15yRU-cr0lIutLQ32cxuP4DMEXMPwmkfOhC3bh_OaPVMiifJ7HG71KiWnUeAED44MwZmULVIy73C]
  • MIDA Boronates (Introduction), Sigma-Aldrich,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo0yRHnec2KphNuXbRzH0hxyDag-_Xz1vIFVVtpymnPt0M19ZKTgVGb3x9OMHWwED3n1XBFk9HJLffO3JsWHI_sgA2rk9aD2LOYuMsgjvLHrHXE4PwYnMPGNGT6lYVAtzHKCLA6kDdY57qeki_POeBPWKceTkh6RavYK80B7Ibb8vM5gbIv02NCpQ05Rx8S8woSzN8KXKL_FxSxJjJGUV4dhIHeXh-tit62qN-KXQpcx1YrdmQ9z2Ugg==]
  • From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks, The Grillo Lab,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe8wyFl10KarWDGQnTihDEtV1uMH-SHxGLVEohomYDyynNmcIqmoCT4OTkDsoVacwWzGsysyFMh78G0B_7w1ANuqhz-_-HDbTsER8SFwyJ8SWLMWRI4JuiqRma2XUtJdESEz3qwWprqdu6QTXNFTCLHfnzi4GZii9qr_E6cvdYzQ83eVEK_vSFRIbxYENPv_7BFJSaWlb-1hWKVimzSg8JIA==]
  • A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks, Journal of the American Chemical Society,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWs2c8H-R8MmjIFPjWucGYEbx3r3e612VNGuYrMr40CXlnDBL4P8adOOqRbADrp4U819dLwETcF-5YkGrFk3oAuMVjJHhX-ZcmBjN_8-_b7S-yNwCNFIjomCcJXRaWXSn8kfGI5w==]
  • trans-2-(Pinacol boronate)vinylboronic acid MIDA ester 96%, Sigma-Aldrich,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7U1zworQDpAeooer8ouRAxfxSvfR2WcQhuhAxuwwpMOuO3LzzqRC2-nnsjQuJ8oVjJBJpD5hie1QWkFVdTP0yNwmdfNP7wxmIvwzdGjpxPF-l9LNh8EEA4kj5OJ6Myp0PCs09nyIdet6yna7-bx-yALr0Ow==]

Sources

Protocols & Analytical Methods

Method

Application Note: Deprotection Protocols for Vinyl MIDA Boronates in Iterative Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative conditions, and self-validating experimental protocols for the deprotection of vinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative conditions, and self-validating experimental protocols for the deprotection of vinyl MIDA boronates.

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. However, the utilization of vinyl boronic acids is historically plagued by their extreme instability; they are highly susceptible to protodeboronation, oxidation, and polymerization.

To circumvent this, the Burke group pioneered the use of N-methyliminodiacetic acid (MIDA) as a trivalent ligand that rehybridizes the boron center from a reactive sp² state to a stable sp³ state[1]. This dampens the reactivity of the boron atom, preventing premature transmetalation and enabling iterative cross-coupling. While MIDA boronates are indefinitely stable on the benchtop, the deprotection step to liberate the active vinyl boronic acid must be carefully controlled to prevent the degradation of the resulting unstable species[1]. This guide details the causality behind deprotection mechanisms and provides validated protocols for handling sensitive vinyl diboron compounds.

Mechanistic Rationale: The "Why" Behind MIDA Deprotection

Understanding the kinetics of MIDA ester hydrolysis is critical for selecting the right protocol. MIDA boronates do not hydrolyze uniformly; their deprotection is governed by two distinct mechanistic pathways depending on the reaction environment[2]:

  • Base-Mediated Hydrolysis (Fast): Under strong basic conditions (e.g., aqueous NaOH), hydrolysis proceeds rapidly via rate-limiting hydroxide attack at the MIDA carbonyl carbon. This pathway is three orders of magnitude faster than neutral hydrolysis[2].

  • Neutral Hydrolysis (Slow): In the absence of strong base, hydrolysis involves rate-limiting B–N bond cleavage mediated by a water cluster (H2​O)n​ . This allows for a controlled, slow release of the boronic acid[2].

For highly unstable species like vinyl boronic acids, rapid accumulation of the free boronic acid in the absence of a cross-coupling partner leads to decomposition. Therefore, controlling the water activity ( aw​ ) and pH is the fundamental lever the synthetic chemist must pull.

Mechanism MIDA Vinyl MIDA Boronate (sp3 hybridized) BaseAttack Base-Mediated (OH- attack at C=O) MIDA->BaseAttack High pH (Fast) NeutralAttack Neutral Hydrolysis (H2O attack at B-N) MIDA->NeutralAttack Neutral pH (Slow) Intermediate Ring-Opened Intermediate BaseAttack->Intermediate NeutralAttack->Intermediate Product Vinyl Boronic Acid (sp2 hybridized) Intermediate->Product B-O cleavage MIDA_Ligand Free MIDA Ligand Intermediate->MIDA_Ligand Dissociation

Mechanistic pathways of MIDA boronate deprotection via base-mediated and neutral hydrolysis.

Comparative Deprotection Conditions

To provide a self-validating system for experimental design, the following table synthesizes the quantitative and qualitative differences between standard deprotection environments.

Deprotection ConditionReagents & SolventHydrolysis RateBest Use CaseByproduct Removal
Fast Aqueous 1M NaOH (aq), THF, 23 °CFast (< 15 min)Stable boronic acids; immediate downstream use.Aqueous workup / Extraction
Slow Release K₃PO₄ (aq), THF, 60 °CSlow (2 - 24 Hours)In situ cross-coupling of highly unstable vinyl species.N/A (Consumed in situ)
Catch & Release Amberlyst A26(OH), THFModerate (~60 min)Automated synthesis; isolation of pure vinyl boronic acid without aqueous workup.Simple Resin Filtration

Validated Experimental Protocols

Protocol A: Solid-Supported "Catch and Release" (Recommended for Vinyl Boronates)

Aqueous workups can destroy sensitive vinyl boronic acids due to their amphiphilic nature and propensity for protodeboronation. The "catch and release" method utilizes a solid-supported base to hydrolyze the MIDA ester, trap the boronic acid, wash away the MIDA ligand, and gently release the pure boronic acid[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the vinyl MIDA boronate (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Resin Addition: Add solid-supported ammonium hydroxide reagent (Amberlyst A26(OH) resin, ~5-10 equiv).

  • Hydrolysis & Catch: Agitate the mixture gently (or use periodic air bubbling) at room temperature for 60 minutes. Causality: The basic resin hydrolyzes the MIDA ester. The liberated boronic acid immediately forms a boronate complex with the resin, immobilizing it[3].

  • Wash: Filter the mixture and wash the resin thoroughly with THF. Causality: The highly polar N-methyliminodiacetic acid byproduct remains in the THF/aqueous phase and is washed away, leaving the pure boronate on the resin[3].

  • Release: Resuspend the resin in a solution of dilute acetic acid in THF (e.g., 1.5% v/v). Stir for 15 minutes. Causality: The mild acid protonates the boronate, releasing the free sp² vinyl boronic acid back into the solvent.

  • Recovery: Filter the resin and concentrate the filtrate under reduced pressure (keeping the water bath < 30 °C) to yield the pure vinyl boronic acid. Use immediately.

Workflow Start Vinyl MIDA Boronate Resin Add Amberlyst A26(OH) Start->Resin Catch Boronate Caught on Resin Resin->Catch Wash Wash with THF (Removes MIDA) Catch->Wash Release Add dilute AcOH/THF Wash->Release End Pure Vinyl Boronic Acid Release->End

Solid-supported catch-and-release workflow for the purification of sensitive vinyl boronic acids.

Protocol B: In Situ "Slow Release" Cross-Coupling

When isolation of the vinyl boronic acid is unnecessary, the most efficient method is to deprotect and couple simultaneously.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the vinyl MIDA boronate (1.0 equiv), the aryl/vinyl halide coupling partner (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ / SPhos), and THF.

  • Base Addition: Add an aqueous solution of K₃PO₄ (3.0 equiv).

  • Coupling: Heat the biphasic mixture to 60 °C under vigorous stirring.

  • Causality of the Slow Release: While aqueous NaOH would cause rapid hydrolysis and subsequent decomposition of the vinyl boronic acid, aqueous K₃PO₄ promotes a slow, controlled release. The rate of MIDA hydrolysis becomes the rate-limiting step. As soon as a molecule of vinyl boronic acid is liberated, it is immediately consumed by the active Pd-catalyst cycle, preventing the accumulation and degradation of the unstable intermediate.

Application Scientist Notes: Troubleshooting & Field Insights

  • Solvent Selection (The Role of THF): THF is the optimal solvent for these deprotections. The activity of water ( aw​ ) in THF remains approximately constant ( aw​ ≈ 0.8–1.0) above concentrations of 3.0 M, which ensures that the hydrolysis rates remain highly reliable and predictable across different scales[2].

  • Chromatographic Purification of MIDA Boronates: Unlike free boronic acids, MIDA boronates are indefinitely stable on silica gel. If you must purify the MIDA boronate prior to deprotection, use standard silica gel chromatography. A pro-tip for eluting polar MIDA boronates is to use Diethyl Ether ( Et2​O ) containing 1.5% Methanol (v/v). Caution: While MeOH can slowly deprotect MIDA boronates under basic conditions, it is perfectly tolerated during rapid silica gel elution[3].

  • Temperature Sensitivity: Vinyl boronic acids are highly prone to thermally induced polymerization. If utilizing Protocol A, never exceed 30 °C during the rotary evaporation of the final cleaved product.

References

  • US9238597B2 - Apparatus and methods for the automated synthesis of small molecules Source: Google Patents URL
  • MIDA boronates are hydrolysed fast and slow by two different mechanisms Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Application

polyene natural product synthesis using Trans-2-(pinacol boronate)vinylboronic acid mida ester

Application Note & Protocol: Polyene Natural Product Synthesis Using trans-2-(Pinacol boronate)vinylboronic acid MIDA ester Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Polyene Natural Product Synthesis Using trans-2-(Pinacol boronate)vinylboronic acid MIDA ester

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Mechanistic Principles

The total synthesis of polyene natural products (e.g., amphotericin B, retinoic acid derivatives, and macrolide antibiotics) has historically been plagued by the inherent instability of polyenylboronic acids. These intermediates are highly susceptible to protodeboronation, oxidation, and uncontrolled polymerization[1]. Furthermore, maintaining strict stereochemical control over extended conjugated systems during multiple coupling events is a significant synthetic hurdle.

The development of trans-2-(pinacol boronate)vinylboronic acid MIDA ester (often referred to as Burke's polyene building block) revolutionized polyene synthesis[2]. This bifunctional reagent enables an Iterative Cross-Coupling (ICC) platform by featuring two distinct boron termini: a highly reactive pinacol boronate (Bpin) and a remarkably stable N-methyliminodiacetic acid (MIDA) boronate[3].

The Causality of Orthogonality (sp² vs. sp³ Hybridization)

The chemoselectivity of this building block is dictated by the hybridization state of its boron atoms. Transmetalation in the Suzuki-Miyaura reaction requires the boron atom to possess an empty p-orbital to interact with the palladium hydroxo/alkoxo complex.

  • The Bpin terminus is sp² hybridized, leaving its p-orbital empty and making it highly reactive under standard cross-coupling conditions.

  • The BMIDA terminus , however, is coordinated by the tridentate MIDA ligand. The nitrogen lone pair donates into the boron's p-orbital, rehybridizing the boron to sp³. This completely shuts down transmetalation, rendering the BMIDA group completely inert under anhydrous cross-coupling conditions[3].

This orthogonality allows the Bpin end to be selectively coupled to a vinyl halide, generating a bench-stable polyenyl MIDA boronate. The MIDA group can subsequently be removed using mild aqueous base to reveal a new, reactive boronic acid for the next iteration[4].

Boron Species Comparison Data

To successfully execute iterative cross-coupling, it is critical to understand the distinct physical and chemical properties of the boron species involved in the cycle.

Boron SpeciesBoron HybridizationTransmetalation ReactivityStability on Silica GelActivation / Deprotection Conditions
Pinacol Boronate (Bpin) sp²High (Active under anhydrous & aqueous conditions)ModerateN/A (Directly reactive)
MIDA Boronate (BMIDA) sp³Inert (Lacks empty p-orbital for Pd interaction)Excellent (Bench-stable, easily purified)Mild aqueous base (1M NaOH or NaHCO₃)
Boronic Acid (-B(OH)₂) sp²Very HighPoor (Prone to protodeboronation)N/A (Active transmetalating species)

Iterative Workflow Visualization

The following workflow illustrates the self-validating cycle of coupling, purification, and deprotection that allows for the modular assembly of complex polyene frameworks[4].

PolyeneSynthesis Start trans-2-(Bpin)vinyl-BMIDA (Bifunctional Building Block) Coupling1 Anhydrous Suzuki-Miyaura Pd(OAc)2, SPhos, K3PO4 Start->Coupling1 VinylHalide Vinyl Halide (R-X) VinylHalide->Coupling1 Intermediate Polyenyl MIDA Boronate (R-CH=CH-BMIDA) Coupling1->Intermediate Chemoselective Bpin Reaction Deprotection MIDA Deprotection 1M aq. NaOH, THF, 23°C Intermediate->Deprotection Bench-Stable Intermediate BoronicAcid Polyenyl Boronic Acid (R-CH=CH-B(OH)2) Deprotection->BoronicAcid Mild Hydrolysis Coupling2 Aqueous Suzuki-Miyaura Next Building Block BoronicAcid->Coupling2 Product Extended Polyene Natural Product Core Coupling2->Product Iterative Cycle Product->Deprotection If BMIDA Capped

Figure 1: Iterative cross-coupling workflow using trans-2-(Bpin)vinyl-BMIDA for polyene synthesis.

Experimental Protocols

Protocol 1: Anhydrous Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Design: The goal is to selectively couple the sp²-hybridized Bpin group while leaving the sp³-hybridized BMIDA group untouched[3]. Strictly anhydrous conditions are mandatory. The presence of water and base would trigger the premature hydrolysis of the dative N→B bond, unmasking the BMIDA group and leading to uncontrolled oligomerization[1].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl halide (1.0 equiv), trans-2-(pinacol boronate)vinylboronic acid MIDA ester (1.1 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%)[4].

  • Base Addition: Add finely milled, strictly anhydrous K₃PO₄ (3.0 equiv). (Note: The base must be dried under vacuum at 120 °C overnight prior to use to ensure zero moisture).

  • Inert Atmosphere: Evacuate the flask and backfill with dry Argon (repeat 3 times) to establish a rigorous inert atmosphere.

  • Solvent: Inject anhydrous THF to achieve a 0.1 M concentration of the limiting reagent.

  • Reaction: Stir the suspension at 23 °C to 45 °C.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (eluent: EtOAc/Hexanes). The starting MIDA boronate is highly UV-active. The reaction is complete when the vinyl halide is fully consumed. The resulting polyenyl MIDA boronate will appear as a distinct, stable spot that does not streak—a hallmark of the BMIDA protecting group's stability[1].

  • Purification: Filter the mixture through a short pad of Celite, concentrate in vacuo, and purify via standard silica gel flash chromatography.

Protocol 2: MIDA Boronate Deprotection

Causality & Design: To propagate the iterative cycle, the BMIDA group must be converted back to a reactive sp² boronic acid. The dative N→B bond is highly susceptible to aqueous hydroxide[3]. By using mild aqueous NaOH at room temperature, the MIDA ligand is rapidly cleaved without causing stereochemical isomerization of the delicate, newly formed polyene framework[4].

  • Dissolution: Dissolve the purified polyenyl MIDA boronate in THF to a concentration of 0.1 M.

  • Hydrolysis: Add 1M aqueous NaOH (3.0 equiv) dropwise to the stirring solution at 23 °C.

  • Reaction Time: Stir vigorously for exactly 10–15 minutes. (Caution: Extended exposure to strong base can degrade sensitive polyene motifs; strict adherence to time is a self-validating parameter for success).

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl until the pH is neutral.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at ambient temperature to avoid thermal degradation of the polyenylboronic acid.

  • Self-Validation Checkpoint: Do NOT purify the resulting boronic acid via silica gel, as it is highly prone to protodeboronation[1]. Validate the deprotection by crude ¹H NMR; the disappearance of the sharp N-methyl singlet (typically around 2.5 ppm) confirms complete removal of the MIDA ligand. Use the crude boronic acid immediately in Protocol 3.

Protocol 3: Aqueous Suzuki-Miyaura Cross-Coupling (Iterative Step)

Causality & Design: With the reactive sp² polyenylboronic acid now exposed, standard aqueous Suzuki-Miyaura conditions can be employed to couple it with the next building block, extending the polyene chain[1].

  • Preparation: To the flask containing the freshly deprotected crude polyenylboronic acid (assumed 1.0 equiv), add the next vinyl halide building block (0.9 equiv to ensure complete consumption of the halide), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Solvent & Base: Add THF (0.1 M) and a degassed aqueous solution of 3M NaOH (3.0 equiv).

  • Reaction: Stir the biphasic mixture vigorously at 23 °C to 45 °C until TLC indicates complete consumption of the vinyl halide.

  • Purification: Extract, dry, and purify the extended polyene via silica gel chromatography. If the new building block was another halo-BMIDA reagent, the product is ready for another cycle of deprotection and coupling[4].

Sources

Method

High-Fidelity Iterative Cross-Coupling using Trans-2-(Pinacol Boronate)vinylboronic Acid MIDA Ester

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The synthesis of complex polyene frameworks and modular pharmaceuticals often requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The synthesis of complex polyene frameworks and modular pharmaceuticals often requires the precise, sequential formation of carbon-carbon bonds. Trans-2-(pinacol boronate)vinylboronic acid MIDA ester is a highly specialized, bifunctional building block designed to enable Iterative Cross-Coupling (ICC)[1]. By featuring two chemically distinct boron moieties—a reactive pinacol boronate (Bpin) and a protected N-methyliminodiacetic acid (MIDA) boronate—on a single trans-vinyl scaffold, this reagent allows chemists to perform sequential Suzuki-Miyaura couplings with absolute chemoselectivity.

Mechanistic Rationale & Structural Causality

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does, rather than just knowing how to use it. The chemoselectivity of this bifunctional reagent is dictated entirely by the hybridization states of its two boron atoms[2]:

  • The Reactive Bpin Group ( sp2 Hybridized): The pinacol boronate features a trigonal planar, sp2 -hybridized boron atom with a vacant p-orbital[1]. Under standard cross-coupling conditions, this empty orbital readily coordinates with a base (e.g., phosphate or alkoxide), forming an activated boronate complex that rapidly undergoes transmetalation with palladium(II) intermediates.

  • The Protected BMIDA Group ( sp3 Hybridized): The MIDA ligand forms a transannular dative bond from its nitrogen lone pair directly into the boron's p-orbital[2]. This forces the boron into a tetrahedral, sp3 -hybridized state[3]. Because the p-orbital is completely occupied, the BMIDA group is electronically deficient and sterically hindered, rendering it completely inert to transmetalation under anhydrous conditions[1].

The Causality of the Protocol: To exploit this dichotomy, the first coupling step must be strictly anhydrous. The introduction of water and strong bases would prematurely hydrolyze the MIDA ester, destroying the sp3 protection and leading to uncontrolled polymerization. Once the Bpin group is successfully coupled, the MIDA group is intentionally hydrolyzed using mild aqueous base to reveal a new, reactive sp2 boronic acid for the next cycle.

Visualized Iterative Workflow

G Start Bifunctional Building Block (Bpin-Vinyl-BMIDA) Coupling Anhydrous Suzuki-Miyaura (Selective Bpin Coupling) Start->Coupling + R-X, Pd cat., K3PO4 Anhydrous Dioxane Intermediate Coupled Intermediate (R-Vinyl-BMIDA) Coupling->Intermediate Deprotection Mild Aqueous Base (BMIDA Hydrolysis) Intermediate->Deprotection + 1M NaOH / THF RT, 10-30 min BoronicAcid Reactive Boronic Acid (R-Vinyl-B(OH)2) Deprotection->BoronicAcid NextCycle Next Coupling Cycle BoronicAcid->NextCycle NextCycle->Coupling Iteration

Workflow of iterative cross-coupling using the bifunctional Bpin/BMIDA vinyl building block.

Quantitative Data: Optimal Reaction Parameters
Table 1: Optimal Conditions for Bpin Selective Coupling
ParameterOptimal ConditionAcceptable Range/AlternativesMechanistic Rationale
Catalyst Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos2–10 mol%Facilitates oxidative addition of aryl/vinyl halides while tolerating bulky substituents.
Base K₃PO₄ (Anhydrous)K₂CO₃ (Anhydrous)Activates the Bpin group for transmetalation without cleaving the MIDA ester.
Solvent 1,4-Dioxane (Anhydrous)THF, TolueneStrict exclusion of water is required to prevent premature MIDA hydrolysis.
Temperature 60 °C – 80 °C45 °C – 100 °CProvides activation energy for coupling while preserving the sp3 MIDA-boron bond.
Table 2: Optimal Conditions for MIDA Deprotection
ParameterOptimal ConditionAcceptable Range/AlternativesMechanistic Rationale
Reagent 1.0 M aq. NaOHaq. NaHCO₃ (for sensitive substrates)Hydroxide attacks the MIDA carbonyls, cleaving the ligand and releasing the free boronic acid.
Solvent THF / H₂O (1:1 v/v)MeOH, Dioxane/H₂OSolubilizes both the highly polar organic MIDA intermediate and the aqueous base.
Temperature 23 °C (Room Temp)0 °C – 40 °CMild temperatures prevent the protodeboronation of the newly revealed boronic acid[1].
Time 10 – 30 minutesUp to 4 hours (with NaHCO₃)Rapid cleavage ensures high fidelity of the newly formed polyene/aryl-vinyl backbone.
Step-by-Step Experimental Protocols (Self-Validating System)

To ensure maximum trustworthiness, this protocol incorporates self-validation checkpoints. The retention or loss of the MIDA group can be tracked via 11 B NMR, where the sp3 BMIDA boron resonates at δ ~10–12 ppm, and the sp2 Bpin boron resonates at δ ~30 ppm.

Protocol A: Anhydrous Chemoselective Suzuki-Miyaura Coupling
  • Preparation: In a glovebox or using strict Schlenk techniques, charge an oven-dried Schlenk flask with trans-2-(pinacol boronate)vinylboronic acid MIDA ester (1.0 equiv), the desired aryl or vinyl halide (1.0–1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and finely milled, anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a substrate concentration of 0.1 M.

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture to 60 °C in an oil bath with vigorous magnetic stirring for 12–24 hours.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, filter, and analyze via TLC or crude 11 B NMR. The disappearance of the δ ~30 ppm signal confirms complete consumption of the Bpin moiety, while the retention of the δ ~12 ppm signal confirms the MIDA ester remains intact.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a short pad of Celite, eluting thoroughly with ethyl acetate (EtOAc). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude R-vinyl-BMIDA intermediate via silica gel flash chromatography. Note: MIDA boronates are highly polar but streak significantly less than free boronic acids, allowing for clean isolation[4].

Protocol B: Mild Aqueous Deprotection of the MIDA Ester
  • Dissolution: Dissolve the purified R-vinyl-BMIDA intermediate in a 1:1 (v/v) mixture of THF and deionized water to achieve a concentration of 0.05 M.

  • Hydrolysis: While stirring at 23 °C (room temperature), add 1.0 M aqueous NaOH (3.0 to 5.0 equiv) dropwise.

  • Monitoring: Stir vigorously for 10 to 30 minutes. Monitor the reaction via TLC. The highly polar BMIDA starting material will rapidly convert to a less polar spot corresponding to the free boronic acid.

  • Quenching: Once complete, immediately quench the reaction by adding saturated aqueous NH₄Cl to neutralize the pH. Causality: Prolonged exposure to strong base can induce protodeboronation.

  • Isolation: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting free boronic acid is typically pure enough to be used directly in the next iterative coupling cycle.

References
  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews, 2014, 43, 412-443. URL:[Link]

  • From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks Source: Accounts of Chemical Research, 2015, 48(8), 2297–2307. URL:[Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: Applied Microbiology and Biotechnology, 2016, 101, 1-18. (via PMC) URL:[Link]

  • Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings Source: ACS Catalysis, 2018, 8(1), 116-126. URL:[Link]

Sources

Application

Application Note: Preparation of Conjugated Dienes via Iterative Cross-Coupling of MIDA Boronate Building Blocks

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and iterative cross-coupling (ICC) workflows. Mechanistic Rationale: T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and iterative cross-coupling (ICC) workflows.

Mechanistic Rationale: The MIDA Boronate Advantage

The synthesis of conjugated dienes and stereochemically complex polyenes is a historical bottleneck in drug development. Polyenylboronic acids are notoriously sensitive to light, oxygen, and standard cross-coupling conditions, often undergoing rapid protodeboronation or cis-trans isomerization before they can be successfully coupled[1],.

To circumvent this, the Burke laboratory pioneered the use of N-methyliminodiacetic acid (MIDA) boronates. The causality behind their extraordinary stability lies in orbital hybridization. Complexation of a boronic acid with the MIDA ligand rehybridizes the boron center from a reactive sp2 state to a highly stable sp3 state[2]. By filling the empty p-orbital with the nitrogen lone pair from the MIDA ligand, the boron atom becomes completely inert to transmetalation[2].

This structural phenomenon enables Iterative Cross-Coupling (ICC) . A bifunctional building block containing both a halogen and a MIDA boronate can be subjected to Suzuki-Miyaura conditions; the halogen terminus will react, while the MIDA-protected terminus remains untouched, ready for subsequent deprotection and further elongation[3].

ICC_Workflow A Bifunctional Halo-alkenyl MIDA B Aqueous Base (Slow Release) A->B Deprotection C Active Boronic Acid Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D + Halo-alkene E Conjugated Diene MIDA Boronate D->E E->A Iteration (ICC)

Caption: Iterative Cross-Coupling (ICC) cycle for conjugated diene synthesis using MIDA boronates.

Synthesis of MIDA Boronate Building Blocks

Historically, converting boronic acids to MIDA boronates required harsh, high-temperature dehydrative condensation (Dean-Stark conditions), which frequently degraded sensitive diene precursors[4]. The modern, field-proven approach utilizes MIDA anhydride .

Protocol 1: Mild Preparation using MIDA Anhydride

Causality: MIDA anhydride acts simultaneously as the ligand source and an internal desiccant. By consuming water in situ, it drives the complexation forward under mild conditions (80 °C), preventing the thermal decomposition of sensitive alkenyl frameworks[4],[5].

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask, suspend the alkenyl boronic acid (1.0 equiv) and MIDA anhydride (1.5 equiv) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Complexation: Stir the suspension at 80 °C for 2–4 hours under an argon atmosphere.

  • Precipitation: Cool the reaction to 23 °C. The excess MIDA anhydride and the liberated MIDA diacid byproduct will precipitate out of the dioxane solution[5].

  • Separation: Centrifuge the mixture at 4000 rpm for 5 minutes (or filter through a Celite pad) to remove the insoluble byproducts[5].

  • Isolation: Concentrate the supernatant under reduced pressure to yield the crude alkenyl MIDA boronate.

Self-Validating Quality Control: Analyze the isolated product via 11 B NMR. A successful complexation is definitively confirmed by a characteristic upfield shift from ~30 ppm (indicating an sp2 hybridized boronic acid) to ~11 ppm (indicating an sp3 hybridized MIDA boronate).

Synthesis of Conjugated Dienes via In Situ "Slow-Release"

Because polyenylboronic acids degrade rapidly, they cannot be stored. Instead, they must be generated in situ from the MIDA boronate in the presence of the cross-coupling partners.

Protocol 2: One-Pot Deprotection and Suzuki-Miyaura Coupling

Causality: The slow addition of a mild aqueous base (like K 3​ PO 4​ ) gradually hydrolyzes the MIDA ligand. This "slow-release" mechanism maintains a very low steady-state concentration of the highly reactive polyenylboronic acid, ensuring it is immediately consumed by the palladium catalytic cycle before it can undergo protodeboronation. The use of bulky, electron-rich phosphine ligands (e.g., SPhos) accelerates oxidative addition and prevents unwanted cis-trans isomerization of the diene[6].

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk flask under argon, combine the halo-alkenyl MIDA boronate (1.0 equiv), the target alkenyl halide (1.2 equiv), Pd(OAc) 2​ (5 mol%), and SPhos (10 mol%)[6].

  • Solvation: Add degassed THF to dissolve the organic reagents (0.1 M concentration).

  • Slow-Release Initiation: Add a 3.0 M aqueous solution of K 3​ PO 4​ (3.0 equiv) dropwise to the stirring mixture.

  • Coupling: Stir vigorously at 23 °C–45 °C for 12–24 hours, depending on the steric bulk of the substrates.

  • Quench & Extract: Quench the biphasic mixture with saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with EtOAc. Dry the combined organic layers over MgSO 4​ and concentrate.

Self-Validating Quality Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) mobile phase. The starting MIDA boronate is highly polar and will remain at the baseline ( Rf​ ~0.0). The successful formation of the conjugated diene MIDA boronate will appear as a new, intensely UV-active spot slightly above the baseline.

Catch-and-Release Purification

Traditional column chromatography of polyenes is notoriously difficult. However, MIDA boronates possess a unique "binary affinity" for silica gel, enabling a highly reliable catch-and-release purification strategy[4].

CatchRelease S1 Load Crude Mixture onto Silica Gel S2 Elute with Et2O:MeOH (98:2) S1->S2 S3 Impurities Washed Away (MIDA Retained) S2->S3 S4 Elute with THF S3->S4 S5 Pure Diene MIDA Boronate Recovered S4->S5

Caption: Catch-and-release purification workflow exploiting the binary affinity of MIDA boronates.

Protocol 3: Chromatographic Isolation

Causality: In a relatively non-polar solvent mixture like Et 2​ O/MeOH (98:2), the MIDA boronate is completely immobilized on the silica gel due to strong hydrogen bonding and dipole interactions. This allows non-polar cross-coupling byproducts (e.g., phosphine oxides, homocoupled dimers) to be washed away. Switching the eluent to 100% THF disrupts these hydrogen bonds, instantly mobilizing the pure product[4].

Step-by-Step Methodology:

  • Catch: Dry-load the crude cross-coupling mixture onto a standard silica gel cartridge.

  • Wash: Flush the column with 5–10 column volumes of Et 2​ O/MeOH (98:2 v/v). Discard these washes (or save for byproduct analysis).

  • Release: Switch the mobile phase to 100% THF. Collect the eluent in fractions.

  • Recovery: Concentrate the THF fractions under reduced pressure to yield the pure conjugated diene MIDA boronate.

Self-Validating Quality Control: Spot the Et 2​ O/MeOH washes on a TLC plate; no UV-active material should remain at the baseline, confirming all impurities have eluted. Evaporation of the THF fraction should yield a crystalline solid. Purity is definitively confirmed via 1 H NMR by the presence of a sharp N-methyl singlet at ~2.8 ppm.

Quantitative Data Summaries

Table 1: Comparative Stability and Reactivity Metrics in Polyene Synthesis

PropertyUnprotected Polyenylboronic AcidPolyenyl MIDA BoronateCausality / Mechanism
Boron Hybridization sp2 (Empty p-orbital) sp3 (Filled p-orbital)MIDA nitrogen donates lone pair to boron, blocking transmetalation[2].
Bench Stability Low (Degrades in hours)High (Indefinite at 25 °C) sp3 hybridization prevents oxidation and protodeboronation[1].
Chromatography Streaks, decomposesStable, binary affinityMIDA ligand creates strong, reversible dipole interactions with silica[4].
Cross-Coupling Highly reactiveCompletely inertRequires aqueous base for in situ deprotection to restore sp2 state.

Table 2: Optimized Iterative Cross-Coupling Parameters for Conjugated Dienes

ParameterOptimized ChoiceScientific Rationale
Catalyst Pd(OAc) 2​ (2–5 mol%)Cost-effective Pd(II) source, readily reduced to active Pd(0) in situ[6].
Ligand SPhos or XPhosBulky, electron-rich biaryl phosphines accelerate oxidative addition and prevent alkene isomerization[6].
Base K 3​ PO 4​ (Aqueous)Mild base enables the "slow-release" of boronic acid, keeping steady-state concentration low to prevent degradation.
Solvent THF / H 2​ O (10:1)Biphasic system dissolves both the organic building blocks and the aqueous base necessary for MIDA hydrolysis[1].

References

  • Gillis, E. P., & Burke, M. D. "Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis." National Institutes of Health (PMC). 1

  • Lee, S. J., Gray, K. C., & Burke, M. D. "Simple, Efficient, and Modular Syntheses of Polyene Natural Products via Iterative Cross-Coupling." National Institutes of Health (PMC).3

  • Sigma-Aldrich. "MIDA Boronates." Sigma-Aldrich.

  • Woerly, E. M., Cherney, A. H., Davis, E. K., & Burke, M. D. "A Simple and General Platform for Generating Stereochemically Complex Polyene Frameworks by Iterative Cross-Coupling." National Institutes of Health (PMC). 6

  • Kelly, A. M., Cooke, J. H., & Burke, M. D. "Organic Syntheses Procedure: Synthesis of MIDA boronates using MIDA anhydride." Organic Syntheses. 4

  • Kelly, A. M., et al. "A Mild Method for Making MIDA Boronates." Scribd (Org. Lett. 2020). 5

  • Gillis, E. P., & Burke, M. D. "Multistep synthesis of complex boronic acids from simple MIDA boronates." National Institutes of Health (PubMed). 2

Sources

Method

palladium catalyzed coupling of Trans-2-(pinacol boronate)vinylboronic acid mida ester

Application Note & Protocol Harnessing Orthogonal Reactivity: Palladium-Catalyzed Iterative Cross-Coupling with trans-2-(Pinacol Boronate)vinylboronic Acid MIDA Ester Abstract The Suzuki-Miyaura cross-coupling reaction s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Harnessing Orthogonal Reactivity: Palladium-Catalyzed Iterative Cross-Coupling with trans-2-(Pinacol Boronate)vinylboronic Acid MIDA Ester

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The strategic construction of complex molecules, particularly in pharmaceutical and materials science, often demands a sequential and controlled approach to bond formation. This guide details the application of a unique bifunctional building block, trans-2-(pinacol boronate)vinylboronic acid N-methyliminodiacetic acid (MIDA) ester, in palladium-catalyzed iterative cross-coupling. We explore the principle of orthogonal reactivity, wherein the pinacol boronate moiety undergoes selective coupling under anhydrous conditions while the robust MIDA boronate serves as a stable protecting group, poised for a subsequent coupling event under mild aqueous basic conditions. This document provides a deep mechanistic insight, detailed experimental protocols, and practical guidance for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic strategy.

Introduction: The Power of Iterative Synthesis

The synthesis of complex organic molecules often resembles the construction of a sophisticated edifice, requiring the precise assembly of distinct building blocks in a predetermined sequence. Iterative cross-coupling, which relies on the sequential reaction of a bifunctional molecule, offers a powerful and streamlined approach to this challenge.[2] The success of such a strategy hinges on the ability to selectively "activate" one reactive site while the other remains dormant.

The N-methyliminodiacetic acid (MIDA) boronate has emerged as a revolutionary tool in this context. Unlike traditional boronic acids or their pinacol esters, MIDA boronates are exceptionally stable, air- and chromatography-compatible compounds. This stability arises from the trivalent MIDA ligand, which rehybridizes the boron center from a reactive sp² state to a non-reactive sp³ tetrahedral geometry, effectively "masking" its reactivity under standard anhydrous cross-coupling conditions. The boronic acid can be "unmasked" or slowly released for reaction using mild aqueous base, providing exquisite temporal control over the coupling process.

The title compound, trans-2-(pinacol boronate)vinylboronic acid MIDA ester, embodies this principle of controlled reactivity. It features two distinct boron functionalities with orthogonal reactivity:

  • A Pinacol Boronate: A standard, reactive nucleophile in anhydrous Suzuki-Miyaura couplings.

  • A MIDA Boronate: A protected, unreactive boron species that requires aqueous base for activation.

This duality allows for a two-stage coupling process, enabling the controlled and sequential introduction of two different molecular fragments onto the vinyl scaffold.

Mechanistic Rationale: A Tale of Two Boronates

The successful application of this methodology requires a firm grasp of the underlying palladium catalytic cycle and the distinct behavior of the two boron moieties.

The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][3] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center, displacing the halide. This is the crucial step where the nature of the boron species is paramount.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming a new C-C bond and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_intermediate R¹-Pd(II)L₂-X pd0->pd2_intermediate Oxidative Addition (R¹-X) pd2_diaryl R¹-Pd(II)L₂-R² pd2_intermediate->pd2_diaryl Transmetalation (R²-B(OR)₂ + Base) product R¹-R² pd2_diaryl->product Reductive Elimination center_point center_point->pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Orthogonal Reactivity Explained

The key to the iterative strategy lies in the transmetalation step.

  • Pinacol Boronates: Under anhydrous conditions with a suitable base (e.g., K₃PO₄, Cs₂CO₃), the sp²-hybridized boron of the pinacol ester readily participates in transmetalation.[4] The reaction proceeds smoothly, coupling the vinyl group at the pinacol-bearing position with an organohalide.

  • MIDA Boronates: The sp³-hybridized boron of the MIDA ester is coordinatively saturated and Lewis acidic character is attenuated, rendering it inert to transmetalation under anhydrous conditions. It acts as a spectator, surviving the first coupling reaction unscathed. To engage the MIDA boronate in a second coupling, the MIDA protecting group must be cleaved. This is typically achieved with a mild aqueous base (e.g., 1M NaOH or aqueous K₃PO₄), which hydrolyzes the ester to the corresponding boronic acid in situ. This newly formed, sp²-hybridized boronic acid is then free to enter the catalytic cycle for a second C-C bond formation.

Experimental Protocols

The following protocols provide a framework for a two-step iterative coupling sequence.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are sensitive and should be handled under an inert atmosphere.

Protocol 1: Selective Coupling of the Pinacol Boronate Moiety

This protocol describes the reaction of the bifunctional starting material with a first organohalide (Ar¹-Br) under anhydrous conditions.

Workflow_Step1 cluster_reactants Reagents start_reagent Bifunctional Reagent (Pinacol/MIDA) setup Assemble Reaction Under Inert Atmosphere (Anhydrous Solvent: Dioxane/Toluene) aryl_halide1 Aryl Halide 1 (Ar¹-X) catalyst_base Pd Catalyst, Ligand, Base reaction Heat Reaction Mixture (e.g., 80-100 °C, 12-24 h) setup->reaction workup Aqueous Workup (Quench, Extract with Organic Solvent) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product1 Intermediate Product (Ar¹-Vinyl-BMIDA) purify->product1

Caption: Workflow for the selective coupling of the pinacol boronate.

Materials and Reagents:

Reagent/MaterialPurposeSupplier Example
trans-2-(pinacol boronate)vinylboronic acid MIDA esterBifunctional substrateSigma-Aldrich
Aryl/Heteroaryl Halide (Ar¹-X)Coupling partner 1Commercially available
Pd₂(dba)₃ or Pd(OAc)₂Palladium pre-catalystStrem, Sigma-Aldrich
SPhos or XPhosPhosphine ligandStrem, Sigma-Aldrich
K₃PO₄ (anhydrous, powdered)BaseSigma-Aldrich
1,4-Dioxane or Toluene (anhydrous)SolventAcros, Sigma-Aldrich
Oven-dried glassware, magnetic stir barsReaction vesselsN/A
Inert atmosphere setup (Glovebox or Schlenk line)Anhydrous conditionsN/A

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a positive pressure of argon, add trans-2-(pinacol boronate)vinylboronic acid MIDA ester (1.0 equiv), the first aryl halide (Ar¹-X, 1.1 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated heating block at 80-100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (under inert atmosphere if necessary) and analyzing by LC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired MIDA-protected intermediate.

Protocol 2: Deprotection and Coupling of the MIDA Boronate

This protocol uses the product from Protocol 1 to perform a second coupling with a different organohalide (Ar²-X).

Materials and Reagents:

Reagent/MaterialPurpose
Intermediate product from Protocol 1 (Ar¹-Vinyl-BMIDA)Substrate
Aryl/Heteroaryl Halide (Ar²-X)Coupling partner 2
PdCl₂(dppf) or other suitable Pd catalystPalladium catalyst
K₃PO₄ or NaOH (aqueous solution)Base for deprotection/coupling
1,4-Dioxane/Water or THF/WaterSolvent system

Step-by-Step Procedure:

  • Preparation: To a reaction vial, add the intermediate product (Ar¹-Vinyl-BMIDA, 1.0 equiv), the second aryl halide (Ar²-X, 1.2 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv).

  • Solvent/Base Addition: Add a solvent mixture such as 1,4-dioxane and a 1-2 M aqueous solution of K₃PO₄ (3.0-4.0 equiv) in a 3:1 or 4:1 ratio (organic:aqueous). The aqueous base is critical for the in-situ hydrolysis of the MIDA ester.

  • Degassing: Sparge the reaction mixture with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling side reactions.[1]

  • Reaction: Seal the vial and heat to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS or TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate the final disubstituted vinyl product.

Representative Data

The following table illustrates the expected outcomes for the selective coupling of the pinacol boronate moiety (Protocol 1) with various aryl bromides.

EntryAryl Bromide (Ar¹-Br)Catalyst/Ligand (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)801691
21-Bromo-4-nitrobenzenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)801285
32-BromopyridinePd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3)1002478
43-BromobenzonitrilePd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃ (3)901888

Yields are for isolated, purified products and are representative based on literature precedent.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield (Step 1) Inactive catalyst; insufficient exclusion of air/moisture; poor quality solvent or base.Ensure pre-catalyst and ligand are active. Use fresh, anhydrous solvents and powdered anhydrous base. Assemble reaction under a strictly inert atmosphere.
Homocoupling of Aryl Halide Presence of oxygen; Pd(II) pre-catalyst not fully reduced to Pd(0).[4]Thoroughly degas solvents before use. Ensure proper inert atmosphere technique. Consider using a Pd(0) source like Pd(PPh₃)₄ or adding a reductant if using a Pd(II) source.
Protodeboronation Presence of trace water or protic impurities in the anhydrous reaction (Step 1).Use rigorously dried solvents and reagents. Ensure the base is fully anhydrous.
Premature MIDA Cleavage (Step 1) Use of a non-anhydrous base or solvent.Confirm the anhydrous nature of all reagents for Protocol 1. K₃PO₄ should be oven-dried or purchased as anhydrous.
Incomplete Reaction (Step 2) Insufficient base for MIDA hydrolysis; catalyst deactivation.Increase the equivalents or concentration of the aqueous base. Ensure the reaction mixture was properly degassed. A different catalyst/ligand system may be required for challenging substrates.

Applications in Drug Discovery and Beyond

The ability to sequentially and selectively form C-C bonds with this bifunctional reagent is of immense value in fields where molecular complexity is paramount.

  • Drug Discovery: Boronic acids and their derivatives are increasingly important in medicinal chemistry, with several FDA-approved drugs containing this moiety.[5][6][7] The iterative coupling strategy allows for the rapid generation of diverse molecular libraries by simply varying the two coupling partners (Ar¹-X and Ar²-X). This accelerates the structure-activity relationship (SAR) studies crucial for lead optimization.

  • Natural Product Synthesis: The controlled construction of complex carbon skeletons is central to total synthesis. This methodology provides a robust and predictable way to assemble fragments of natural products.[3]

  • Materials Science: The synthesis of conjugated polymers and functional organic materials can benefit from this step-wise approach, allowing for the precise tuning of electronic and physical properties.

By providing a reliable method for building molecular complexity in a controlled fashion, the iterative cross-coupling of reagents like trans-2-(pinacol boronate)vinylboronic acid MIDA ester streamlines synthetic planning and execution.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ganie, S. A., & Ali, T. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17334–17337. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Bashir, M. A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200231. [Link]

  • Alves, M. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5368. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13249–13262. [Link]

  • Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron, 65(16), 3130-3138. [Link]

  • Kassell, M. B., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 28(14), 5518. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. [Link]

Sources

Application

in situ deprotection of MIDA esters for sequential cross-coupling

Application Note: In Situ Deprotection of MIDA Esters for Sequential Cross-Coupling Executive Summary & Mechanistic Rationale The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C–C bond formation. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Situ Deprotection of MIDA Esters for Sequential Cross-Coupling

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern C–C bond formation. However, a critical bottleneck in complex molecule synthesis is the inherent instability of many boronic acids. Species such as 2-pyridyl, vinyl, and cyclopropyl boronic acids are highly susceptible to protodeboronation, oxidation, and polymerization, rendering them inefficient or entirely useless in standard coupling protocols.

To circumvent this, the Burke laboratory pioneered the use of N-methyliminodiacetic acid (MIDA) boronates. The MIDA ligand rehybridizes the boron center from a planar sp2 geometry to a tetrahedral sp3 geometry[1]. Because the empty p-orbital on boron is filled by the nitrogen dative bond, the MIDA boronate cannot undergo the transmetalation step required in the palladium catalytic cycle. Consequently, MIDA boronates are completely inert to anhydrous cross-coupling conditions, indefinitely stable on the benchtop under air, and uniquely compatible with standard silica gel chromatography.

The "Slow-Release" Paradigm (Causality of Experimental Design): While MIDA boronates are stable, they can be readily hydrolyzed back to the active sp2 boronic acid using mild aqueous base[2]. By carefully selecting the base and solvent system, the rate of MIDA hydrolysis can be tuned to be slower than the rate of the palladium-catalyzed cross-coupling. In this "slow-release" system, the unstable boronic acid is generated gradually in situ and is immediately captured by the highly active Pd catalyst. Because the steady-state concentration of the free boronic acid remains near zero, bimolecular and unimolecular decomposition pathways are kinetically outcompeted by productive C–C bond formation[2].

SlowRelease MIDA MIDA Boronate (sp3 Boron, Stable) BoronicAcid Transient Boronic Acid (sp2 Boron, Unstable) MIDA->BoronicAcid Rate-Limiting Hydrolysis AqBase Aqueous Base (e.g., NaOH) AqBase->MIDA Activates PdCycle Pd Catalytic Cycle (Transmetalation) BoronicAcid->PdCycle Fast Capture (k_cat >> k_decomp) Decomp Decomposition (Protodeboronation) BoronicAcid->Decomp Slow Product Cross-Coupled Product PdCycle->Product

Kinetic model of slow-release cross-coupling preventing boronic acid decomposition.

Iterative Cross-Coupling (ICC) Strategy

The binary nature of MIDA boronate reactivity (inert under anhydrous conditions, active under aqueous basic conditions) enables Iterative Cross-Coupling (ICC)[3]. By utilizing bifunctional building blocks—molecules containing both a halogen and a MIDA boronate—chemists can sequentially assemble complex polyene or polyaryl frameworks without intermediate functional group manipulations[3].

ICC_Workflow BB1 Building Block A (Halo-Aryl-MIDA) Coupling1 Anhydrous Suzuki Coupling (MIDA Retained) BB1->Coupling1 BB2 Building Block B (Halo-Aryl-B(OH)2) BB2->Coupling1 Intermediate Intermediate (Halo-Aryl-Aryl-MIDA) Coupling1->Intermediate Deprotect In Situ Deprotection (Aqueous Base) Intermediate->Deprotect ActiveBoronic Active Boronic Acid (Halo-Aryl-Aryl-B(OH)2) Deprotect->ActiveBoronic Hydrolysis Coupling2 Aqueous Suzuki Coupling (Pd Catalyst) ActiveBoronic->Coupling2 BB3 Building Block C (Aryl-Halide) BB3->Coupling2 Product Final Polyaryl Product Coupling2->Product

Iterative cross-coupling workflow utilizing MIDA boronates for sequential assembly.

Quantitative Benchmarks

The following table summarizes the dramatic stabilization achieved by MIDA complexation and the corresponding yield improvements when utilizing the in situ slow-release protocol compared to standard conditions[2].

Substrate TypeFree Boronic Acid Bench Half-LifeMIDA Boronate Bench Half-LifeStandard Suzuki Yield (%)Slow-Release Suzuki Yield (%)
2-Pyridyl < 1 Day (Protodeboronation)> 60 Days0 - 15%85 - 92%
Vinyl < 3 Days (Polymerization)> 60 Days20 - 40%90 - 95%
Cyclopropyl ~ 15 Days (Oxidation)> 60 Days45 - 50%88 - 94%
Benzofuranyl < 5 Days (Decomposition)> 60 Days30 - 45%80 - 89%

Validated Experimental Protocols

To ensure a self-validating system, the protocols below incorporate specific analytical checkpoints. The success of ICC relies entirely on strict adherence to the hydration states of the respective reaction modules.

Module A: Anhydrous Cross-Coupling (MIDA Retention)

Objective: Couple an unprotected boronic acid with a bifunctional halo-MIDA building block while preserving the MIDA ester.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon (repeat 3x).

  • Reagent Loading: Add the halo-aryl-MIDA boronate (1.0 equiv), the unprotected aryl boronic acid (1.5 equiv), Pd(OAc)2​ (0.02 equiv), SPhos ligand (0.04 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Solvent Addition: Add strictly anhydrous, degassed 1,4-dioxane (to reach 0.1 M concentration).

    • Causality Note: Even trace amounts of water will trigger premature MIDA hydrolysis. Use freshly distilled or sure-seal solvents.

  • Reaction: Stir at 60 °C for 12 hours.

  • Validation & Analytical Checkpoint:

    • Monitor via TLC. MIDA boronates are highly stable on silica[1]. The product will appear as a distinct, UV-active spot that stains heavily with KMnO4​ .

    • Perform 11B NMR on the crude mixture. A successful retention of the MIDA group is confirmed by a sharp peak at ~10–12 ppm (characteristic of tetrahedral sp3 boron), whereas unwanted deprotection would show a broad peak at ~30 ppm ( sp2 boron).

  • Workup: Filter through a pad of Celite to remove phosphate salts, concentrate, and purify via standard silica gel chromatography.

Module B: Slow-Release Cross-Coupling (In Situ Deprotection)

Objective: Deprotect the MIDA ester in situ to generate a transient boronic acid for immediate coupling with an aryl halide.

  • Reagent Loading: To a round-bottom flask, add the MIDA boronate (1.5 equiv), the aryl halide (1.0 equiv), and a highly active precatalyst such as XPhos Pd G2 (0.02 equiv).

  • Solvent System: Add a degassed mixture of THF and water (typically 4:1 v/v, 0.1 M).

  • Base Addition (The Kinetic Controller): Add the aqueous base.

    • For moderately stable boronic acids: Use 3.0 M aqueous NaOH (3.0 equiv). Hydrolysis is rapid (minutes)[2].

    • For highly unstable boronic acids (e.g., 2-pyridyl): Use 1.0 M aqueous K3​PO4​ or NaHCO3​ . The weaker base ensures the rate of hydrolysis ( khydrolysis​ ) strictly remains lower than the rate of transmetalation ( ktransmetalation​ )[2].

  • Reaction: Stir at 45–60 °C for 4–12 hours.

  • Validation & Analytical Checkpoint:

    • Monitor the disappearance of the MIDA boronate via TLC. If the MIDA boronate is consumed but product formation stalls, the Pd catalyst has deactivated before capturing the boronic acid (indicating khydrolysis​>ktransmetalation​ ). In this case, switch to a weaker base or a more active Pd ligand.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over MgSO4​ , and purify via chromatography.

Troubleshooting & Optimization

  • Premature Deprotection in Module A: If the MIDA group falls off during the anhydrous step, your K3​PO4​ is likely hygroscopic and has absorbed atmospheric water. Dry the base in a vacuum oven at 120 °C overnight before use.

  • Protodeboronation in Module B: If the mass spectrum shows the protodeboronated side-product (Ar-H instead of Ar-Ar'), the in situ release is happening too fast. Lower the reaction temperature by 10 °C or switch the base from NaOH to K3​PO4​ to slow down the rate-limiting hydrolysis step[2].

  • Incomplete Conversion: Ensure the reaction mixture is thoroughly degassed. The slow-release mechanism relies on a highly active, low-concentration Pd(0) species, which is highly susceptible to oxidation by dissolved O2​ .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with trans-2-(Pinacol boronate)vinylboronic acid MIDA ester

Executive Overview: The Bifunctional Paradigm As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize complex polyenes, dienes, and conjugated pharmaceuticals. The reagent trans-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Bifunctional Paradigm

As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize complex polyenes, dienes, and conjugated pharmaceuticals. The reagent trans-2-(pinacol boronate)vinylboronic acid MIDA ester (often referred to as Bpin-vinyl-BMIDA) is a highly specialized, bifunctional building block designed to solve these exact challenges through iterative Suzuki-Miyaura cross-coupling.

The underlying logic of this reagent is rooted in boron hybridization. The pinacol boronate (Bpin) terminus features an sp2 -hybridized boron atom with an empty p-orbital, making it highly reactive and ready to undergo transmetalation. Conversely, the N-methyliminodiacetic acid (MIDA) boronate terminus features an sp3 -hybridized boron atom (due to dative N→B bonding), rendering it completely inert under anhydrous cross-coupling conditions. This differential reactivity provides a self-validating, two-stage protocol: you can selectively couple the Bpin terminus first, and subsequently "slow-release" the BMIDA terminus for a second coupling, avoiding the need for unstable free vinylboronic acids.

Troubleshooting & FAQ Guide

Q1: During my first coupling step, the MIDA group is prematurely cleaving, leading to uncontrolled double-coupling and oligomerization. How do I prevent this? A: Causality: MIDA esters are highly sensitive to aqueous bases and nucleophiles. Premature cleavage occurs when adventitious water is present in your solvent, or if you are using standard aqueous Suzuki conditions. Solution: You must maintain strictly anhydrous conditions for the initial Bpin coupling. Switch from aqueous bases to anhydrous, finely milled K3​PO4​ . Use anhydrous, degassed 1,4-dioxane or THF. Utilizing Buchwald's anhydrous conditions ensures the MIDA group remains perfectly intact while the Bpin group reacts quantitatively.

Q2: I successfully isolated the vinyl-BMIDA intermediate, but my second coupling yields mostly protodeboronated side products instead of the target diene. Why? A: Causality: Free vinylboronic acids are inherently unstable. Once the MIDA group is removed, the resulting free vinylboronic acid is highly susceptible to protodeboronation—a decomposition pathway where the C-B bond is cleaved by a proton source, yielding a terminal alkene[1]. Solution: Implement the "Slow-Release" strategy . Do not pre-deprotect the MIDA ester in a separate step. Instead, add the vinyl-BMIDA intermediate directly into the cross-coupling reaction with your aryl halide, palladium catalyst, and aqueous K3​PO4​ . The aqueous base slowly hydrolyzes the MIDA ester in situ. This kinetic bottleneck ensures the steady-state concentration of the highly reactive free boronic acid remains extremely low—just enough to undergo rapid transmetalation with the Pd(II)-aryl complex, but too low to undergo the slower protodeboronation decomposition pathway[2].

Q3: I am observing significant homocoupling (diene formation from the boronate itself) during the slow-release step. How can I suppress this? A: Causality: Homocoupling is a side reaction where two boronic acid molecules couple together, reducing the active Pd(II) complex to Pd(0). This is heavily accelerated by the presence of dissolved oxygen, which oxidizes the Pd(0) catalyst back to a Pd(II) peroxo complex that facilitates the homocoupling cycle[3]. Solution: Rigorous deoxygenation is non-negotiable. Sparge your solvents with argon for at least 30 minutes prior to use, or perform three freeze-pump-thaw cycles. Additionally, ensure you are using a highly active catalyst system (like Pd2​(dba)3​ with SPhos) to accelerate the desired cross-coupling over the background homocoupling rate.

Quantitative Optimization: Base and Solvent Selection

To ensure reproducibility, the following table summarizes the causal relationship between reaction conditions and the stability of the Bpin vs. BMIDA moieties.

Reaction PhaseBase SelectionSolvent SystemBpin ReactivityBMIDA StabilityMechanistic Outcome
Step 1: Bpin Coupling Anhydrous K3​PO4​ Dry 1,4-DioxaneHigh Stable Selective mono-coupling; MIDA survives.
Step 1: Bpin Coupling Aqueous Na2​CO3​ THF / H2​O HighUnstableUncontrolled double-coupling / oligomerization.
Step 2: Slow-Release Aqueous K3​PO4​ Dioxane / H2​O N/ASlowly Hydrolyzed Controlled release; prevents protodeboronation.
Step 2: Fast Deprotection 1.0 M NaOH (aq)THF / H2​O N/ARapidly CleavedHigh concentration of unstable boronic acid; low yield.

Validated Experimental Protocols

These protocols are designed as self-validating systems. If Step 1 is executed correctly, the intermediate will chromatograph cleanly due to the highly polar nature of the intact MIDA group.

Protocol A: Anhydrous Coupling of the Bpin Terminus

Objective: Selectively couple the Bpin group while preserving the BMIDA group.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with trans-2-(pinacol boronate)vinylboronic acid MIDA ester (1.0 equiv), the aryl/vinyl halide (0.9 equiv, to ensure complete consumption of the halide), anhydrous, finely milled K3​PO4​ (3.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent Addition: Add anhydrous, thoroughly argon-sparged 1,4-dioxane to reach a 0.2 M concentration.

  • Reaction: Stir the suspension at 60 °C for 12–24 hours under a positive pressure of argon.

  • Validation & Isolation: Monitor by TLC. The BMIDA product will be highly polar (often requiring 100% EtOAc or EtOAc/Acetone for elution). Filter the reaction through a pad of Celite to remove inorganic salts, concentrate, and purify via silica gel chromatography.

Protocol B: In Situ Slow-Release Suzuki Coupling

Objective: Couple the BMIDA intermediate using kinetic slow-release to prevent decomposition.

  • Preparation: Charge a flask with the purified vinyl-BMIDA intermediate from Protocol A (1.2 equiv), the second aryl/vinyl halide (1.0 equiv), and Pd2​(dba)3​ (0.02 equiv) with SPhos ligand (0.04 equiv).

  • Solvent & Base: Add a rigorously degassed mixture of 1,4-dioxane and 3.0 M aqueous K3​PO4​ (volume ratio 5:1).

  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 24 hours. Note: Vigorous stirring is critical to ensure mass transfer between the aqueous base (hydrolyzing the MIDA) and the organic phase (where cross-coupling occurs).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via chromatography to isolate the final diene.

Mechanistic Visualizations

Below are the causal workflows detailing the logic of the iterative coupling and the kinetic network of the slow-release mechanism.

IterativeCoupling Start trans-2-(Bpin)vinyl(BMIDA) Bifunctional Building Block Step1 Anhydrous Suzuki Coupling (Reacts at Bpin only) Start->Step1 + Ar-X, Pd cat. Intermediate Aryl-vinyl-BMIDA Stable Intermediate Step1->Intermediate Step2 Slow-Release Suzuki Coupling (Aqueous K3PO4) Intermediate->Step2 + Ar'-X, Pd cat. Product Aryl-vinyl-Aryl' Diene Product Step2->Product

Iterative cross-coupling workflow utilizing the differential reactivity of Bpin and BMIDA.

SlowRelease MIDA Vinyl-BMIDA (Bench-Stable) BoronicAcid Vinyl-B(OH)2 (Unstable, Low Conc.) MIDA->BoronicAcid Slow Hydrolysis (aq. K3PO4) Transmetalation Transmetalation with Pd-Ar BoronicAcid->Transmetalation Fast Decomp Protodeboronation (Decomposition) BoronicAcid->Decomp Slow Product Cross-Coupled Product (High Yield) Transmetalation->Product

Kinetic network of the slow-release strategy minimizing protodeboronation.

References

  • A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed. nih.gov. URL: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com. URL:[Link]

Sources

Optimization

preventing MIDA ester hydrolysis during Bpin cross-coupling reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing iterative cross-coupling platforms.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing iterative cross-coupling platforms. A common challenge in assembling complex small molecules is selectively cross-coupling a pinacol boronate (Bpin) while preserving an N-methyliminodiacetic acid (MIDA) boronate on the same or a partner molecule. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to ensure chemoselective Bpin activation without premature MIDA hydrolysis.

Part 1: The Causality of MIDA Stability (Mechanistic Insights)

To troubleshoot MIDA hydrolysis, one must first understand the structural causality behind its stability. The MIDA ligand rehybridizes the boron center from a planar sp2 configuration to a tetrahedral sp3 configuration via a dative nitrogen-to-boron bond. This sp3 hybridization physically blocks the empty p-orbital required for transmetalation with the palladium-hydroxo/alkoxo complex during a Suzuki-Miyaura reaction[1].

However, this protection is entirely conditional. While B(MIDA) is inert to anhydrous transmetalation, the ester bonds are highly susceptible to nucleophilic attack by water or hydroxide ions[2]. Hydrolysis cleaves the MIDA ligand, reverting the boron to a reactive sp2 boronic acid. Therefore, the fundamental rule of chemoselective Bpin/MIDA cross-coupling is the strict exclusion of water. The base used must be strong enough to activate the sp2 Bpin group but must not introduce or generate water that would trigger the base-mediated or neutral hydrolysis pathways of the MIDA ester[2][3].

MIDA_Mechanism MIDA MIDA Boronate Ester (sp3 hybridized Boron) Anhydrous Anhydrous Base (e.g., K3PO4 in Dioxane) MIDA->Anhydrous Aqueous Aqueous Base (e.g., NaOH in H2O/THF) MIDA->Aqueous Stable Stable & Unreactive (No Transmetalation) Anhydrous->Stable H2O Excluded Hydrolysis Hydrolysis Pathway (Base-mediated or Neutral) Aqueous->Hydrolysis H2O Attacks BoronicAcid Boronic Acid (sp2 hybridized Boron) Hydrolysis->BoronicAcid Transmetalation Active for Pd-Transmetalation BoronicAcid->Transmetalation

Mechanistic divergence of MIDA boronates in anhydrous versus aqueous basic environments.

Part 2: Troubleshooting Guide & FAQs

Q1: My MIDA boronate is hydrolyzing during the Bpin cross-coupling step. What is the most likely cause? A1: Adventitious water in your reaction system. Even trace amounts of moisture can initiate MIDA hydrolysis under basic conditions[2]. Ensure that your solvents are strictly anhydrous (e.g., passed through activated alumina or distilled over sodium/benzophenone) and that your glassware is oven-dried.

Q2: Which base should I use to activate Bpin without cleaving MIDA? A2: Anhydrous potassium phosphate tribasic (K₃PO₄) is the gold standard[3]. In a strictly anhydrous environment, suspended K₃PO₄ plays a dual role: it provides the necessary basicity to activate the Bpin group for transmetalation and acts as a chemical desiccant, sequestering trace H₂O to ensure the integrity of the MIDA ester[3]. Anhydrous Cs₂CO₃ or Ag₂O can also be used, but aqueous bases (NaOH, KOH, Na₂CO₃(aq)) will immediately destroy the MIDA group.

Q3: How do I properly prepare my base to ensure it is strictly anhydrous? A3: Commercially available "anhydrous" K₃PO₄ often absorbs atmospheric moisture. Before use, finely grind the K₃PO₄, place it in a Schlenk flask, and heat it to 120 °C under high vacuum (< 0.1 Torr) for at least 4 hours. Store and handle the dried base inside an argon-filled glovebox.

Q4: Can I use protic solvents like ethanol or methanol to improve solubility? A4: No. Protic solvents can mediate neutral solvolysis of the MIDA ester, especially at the elevated temperatures required for cross-coupling[2]. Stick to anhydrous, aprotic solvents such as 1,4-dioxane, THF, or toluene.

Part 3: Base and Solvent Optimization Data

The following table summarizes the causal effects of different reaction conditions on Bpin transmetalation and MIDA stability.

Base (Equivalents)Solvent SystemBpin TransmetalationMIDA StabilityRecommendation / Causality
K₃PO₄ (3.0 eq), Anhydrous 1,4-Dioxane (Anhydrous)HighExcellentOptimal. Base activates Bpin and sequesters trace water[3].
Cs₂CO₃ (2.0 eq), Anhydrous THF or DMF (Anhydrous)HighGoodAlternative. Effective, but highly hygroscopic; requires strict handling.
Ag₂O (1.5 eq) Toluene (Anhydrous)ModerateExcellentSpecialized. Useful for sensitive substrates where mild conditions are needed.
K₃PO₄ (3.0 eq), Aqueous Dioxane / H₂O (5:1)Very HighFailed Avoid. Water rapidly cleaves MIDA via base-mediated hydrolysis[2].
NaOH (1.0 M) THFModerateFailed Avoid. Direct nucleophilic attack by OH⁻ destroys MIDA instantly.

Part 4: Validated Experimental Workflow (Self-Validating System)

Below is a self-validating protocol for the chemoselective Suzuki-Miyaura cross-coupling of an Aryl-Bpin with a Halo-Aryl-B(MIDA).

ICC_Workflow Start Bifunctional Building Block (e.g., Halo-Aryl-B(MIDA)) AnhydrousCC Anhydrous Suzuki-Miyaura (Pd cat., K3PO4, Dioxane, 80°C) Start->AnhydrousCC Partner Coupling Partner (Aryl-Bpin) Partner->AnhydrousCC Intermediate MIDA-Protected Intermediate (Aryl-Aryl-B(MIDA)) AnhydrousCC->Intermediate Bpin Reacts, MIDA Intact Deprotection Aqueous Hydrolysis (1M NaOH or NaHCO3, THF, RT) Intermediate->Deprotection BoronicAcid Reactive Boronic Acid (Aryl-Aryl-B(OH)2) Deprotection->BoronicAcid MIDA Cleaved NextCycle Next Cross-Coupling Cycle BoronicAcid->NextCycle

Iterative Cross-Coupling Workflow: Bpin reacts under anhydrous conditions while MIDA remains intact.

Step-by-Step Methodology:

  • Preparation of the Catalyst and Base (Glovebox Recommended):

    • In an argon-filled glovebox, add the Halo-Aryl-B(MIDA) (1.0 equiv), Aryl-Bpin (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and freshly oven-dried K₃PO₄ (3.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Causality Check: The K₃PO₄ must be a fine, free-flowing powder. Clumping indicates moisture absorption, which will cause MIDA hydrolysis[3].

  • Solvent Addition:

    • Seal the Schlenk tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line (Argon).

    • Add strictly anhydrous, argon-sparged 1,4-dioxane (to reach 0.1 M concentration) via syringe.

  • Reaction Execution:

    • Replace the septum with a Teflon screw-cap under a positive flow of argon.

    • Heat the reaction mixture in an oil bath at 80 °C for 12–24 hours with vigorous stirring.

    • Causality Check: Vigorous stirring is mandatory because the anhydrous K₃PO₄ is insoluble in dioxane; the transmetalation event occurs entirely at the solid-liquid interface.

  • Self-Validating Reaction Monitoring (TLC):

    • Monitor the reaction via TLC (eluent: 100% EtOAc or THF/Et₂O mixtures).

    • Validation: MIDA boronates possess a binary affinity for silica gel[1]. They are minimally mobile in Et₂O but elute rapidly in THF. If you observe a highly polar, baseline-streaking spot, premature hydrolysis to the boronic acid has occurred. A clean, mobile spot in polar eluents confirms the MIDA group is intact.

  • Workup and Purification:

    • Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the phosphate salts and palladium black, washing thoroughly with LC-MS grade acetonitrile or THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify via silica gel chromatography utilizing a "catch-and-release" method[1]. Load the crude mixture onto silica, wash with Et₂O/MeOH to elute non-polar impurities (excess Bpin, protodeboronated side-products), and then switch to 100% THF to elute the pure MIDA boronate product.

References

  • Gillis, E. P.; Burke, M. D. "Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis." NIH Public Access. URL:[Link]

  • Burke, M. D. et al. "3 - Organic Syntheses Procedure." Organic Syntheses. URL:[Link]

  • Woerly, E. M.; Roy, J.; Burke, M. D. "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry (via PMC). URL:[Link]

  • Watson, C. G. et al. "Chemoselective Boronic Ester Synthesis by Controlled Speciation." Angewandte Chemie (via PMC). URL:[Link]

Sources

Troubleshooting

troubleshooting low conversion in MIDA ester deprotection

Technical Support Center: MIDA Ester Deprotection Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) ester chemistry. This guide is designed for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: MIDA Ester Deprotection

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) ester chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize MIDA boronates and encounter challenges during the critical deprotection step. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles.

MIDA boronates are exceptionally stable, crystalline, and readily purified building blocks, making them invaluable for iterative cross-coupling reactions in complex molecule synthesis.[1] However, the very stability that makes them so useful can sometimes present challenges during the deprotection step, where the robust sp³-hybridized boron center must be converted back to the reactive sp²-hybridized boronic acid.[2] This guide will help you navigate and resolve common issues, ensuring efficient and high-yielding deprotection.

Understanding the Mechanism: Two Paths to Deprotection

Effective troubleshooting begins with a solid understanding of the reaction mechanism. MIDA boronate hydrolysis is not a single process but can proceed through two distinct, parallel pathways, the rates of which are dictated by pH, water activity, and mass transfer between phases.[3][4][5]

  • Base-Mediated Hydrolysis (The "Fast" Pathway): This is the most efficient and common method for MIDA deprotection. It involves a rate-limiting attack by a hydroxide ion at one of the MIDA carbonyl carbons.[4] This pathway is orders of magnitude faster than the neutral pathway and is typically achieved with aqueous sodium hydroxide (NaOH).[3][4] Vigorous agitation is often key to create a transient emulsion, maximizing the interfacial area between the organic-soluble MIDA boronate and the aqueous base.[3][5][6]

  • Neutral Hydrolysis (The "Slow" Pathway): This mechanism does not require an external base and involves a rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[3][4] This pathway is significantly slower and is the principle behind the "slow release" of unstable boronic acids using milder bases like potassium phosphate (K₃PO₄), where a low, steady-state concentration of the boronic acid is desired to prevent decomposition.[7]

Troubleshooting Guide: Low Conversion and Side Reactions

This section directly addresses the most common issue—low or incomplete conversion—in a question-and-answer format.

Question: My MIDA ester deprotection has stalled, showing significant starting material even after extended reaction time. What's going wrong?

This is a multifaceted problem. The flowchart below provides a logical progression for troubleshooting, followed by a detailed breakdown of each potential cause.

Troubleshooting Flowchart

G A Low Conversion Observed B 1. Verify Reagent Quality & Stoichiometry A->B C Base (e.g., NaOH) quality poor or concentration incorrect? B->C Yes E 2. Assess Reaction Heterogeneity B->E No D Prepare fresh aqueous base solution. Titrate to confirm molarity. C->D F Is the reaction biphasic with poor mixing? E->F Yes H 3. Re-evaluate Reaction Conditions E->H No G Increase stir rate. Consider a phase-transfer catalyst for highly lipophilic substrates. F->G P Successful Deprotection G->P I Are conditions too mild? (e.g., NaHCO3) H->I Yes K 4. Consider Substrate-Specific Issues H->K No J Switch to a stronger base (e.g., 1M NaOH). Consider gentle heating (40-50 °C). I->J J->P L Is the substrate exceptionally lipophilic? K->L Yes N Does the substrate have base-sensitive functional groups? K->N Yes M Use a co-solvent like THF to improve solubility and create an emulsion. L->M M->P O Use milder 'slow-release' conditions (e.g., aq. K3PO4). N->O O->P

Caption: A systematic guide for troubleshooting low MIDA deprotection yields.

Detailed Troubleshooting Steps
Issue IDPotential CauseScientific Rationale & Recommended Solution
LC-1 Poor Reagent Quality or Incorrect Stoichiometry The base-mediated hydrolysis is critically dependent on the hydroxide concentration. Rationale: An old or improperly prepared NaOH solution may have a lower effective concentration due to absorption of atmospheric CO₂. Solution: Always use a freshly prepared aqueous solution of your base (e.g., 1M NaOH). If problems persist, titrate the base solution to confirm its molarity. Ensure you are using a sufficient excess of the base (typically 3-10 equivalents).
LC-2 Insufficient Mixing / Mass Transfer Limitation The "fast" deprotection pathway relies on creating a transient emulsion between the organic solvent (like THF) and the aqueous base.[3][5][6] Rationale: If stirring is inadequate, the reaction becomes mass-transfer limited, occurring only at the phase boundary. This can cause the reaction to appear stalled. For highly lipophilic substrates, phase separation can occur rapidly, leading to a dramatic drop in the reaction rate.[6] Solution: Increase the stirring rate to ensure a vortex is formed and the mixture appears emulsified or cloudy. For very nonpolar substrates, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the transport of hydroxide ions into the organic phase.
LC-3 Reaction Conditions are Too Mild While MIDA esters can be deprotected with mild bases like NaHCO₃ or K₃PO₄, these conditions are significantly slower than with strong bases.[2] Rationale: These "slow-release" conditions are designed for in situ deprotection during a subsequent coupling reaction to protect unstable boronic acids, not for rapid, complete hydrolysis.[8] Solution: For preparative deprotection, 1M aqueous NaOH is the standard. If you are using a milder base and experiencing low conversion, switch to 1M NaOH. Gentle heating (e.g., to 40 °C) can also accelerate the reaction, but should be used cautiously to avoid potential side reactions.
SR-1 Protodeboronation (Loss of Boron) The desired boronic acid product can be unstable, especially for certain heteroaryl or vinyl species, and can degrade via protodeboronation (replacement of the C-B bond with a C-H bond).[7][9] Rationale: This is more likely to occur if the boronic acid accumulates in the reaction mixture under harsh conditions (high temperature or prolonged reaction times). Solution: Monitor the reaction closely by TLC or LC-MS. If product degradation is observed, consider using milder "slow-release" conditions (e.g., K₃PO₄ in a THF/water mixture) which generate the boronic acid slowly, keeping its concentration low and minimizing decomposition before it can be used or isolated.[7]

Frequently Asked Questions (FAQs)

Q1: Can I perform the deprotection without an organic co-solvent? It is highly recommended to use a water-miscible organic co-solvent like tetrahydrofuran (THF) or dioxane. The MIDA boronate is typically soluble in the organic solvent, and the base is in the aqueous phase. The co-solvent helps to create a homogenous or emulsified environment, which is critical for an efficient reaction rate.[3][6]

Q2: How do I monitor the progress of the deprotection? Thin-Layer Chromatography (TLC) is often sufficient. MIDA boronates are typically non-polar and will have a higher Rf value than the resulting boronic acid, which is much more polar and may streak or remain at the baseline. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the disappearance of the starting material and the appearance of the product mass.

Q3: My MIDA boronate is not soluble in THF. What should I do? If solubility is an issue, you can try other solvents like dioxane or a mixture of solvents. For particularly insoluble substrates, gentle heating may be required. However, always be mindful that higher temperatures can increase the rate of side reactions like protodeboronation.[3]

Q4: Is it necessary to work under an inert atmosphere? While MIDA boronates themselves are air-stable, the resulting boronic acids can be susceptible to oxidation. For routine deprotections that are worked up promptly, an inert atmosphere is often not strictly necessary. However, if you are working with a particularly sensitive boronic acid or if the reaction is run for an extended period, working under nitrogen or argon is good practice.

Q5: What is the difference between using NaOH and K₃PO₄ for deprotection? NaOH promotes rapid, often complete hydrolysis within minutes to hours, making it ideal for isolating the boronic acid.[3] K₃PO₄ promotes a much slower, controlled release of the boronic acid. This is advantageous when the boronic acid is unstable and is to be used in situ for a subsequent reaction, as it prevents the accumulation of the sensitive species.[7]

Detailed Experimental Protocols

Protocol 1: Standard "Fast" Deprotection with NaOH

This protocol is suitable for most robust MIDA boronates where the resulting boronic acid is stable enough for isolation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the MIDA boronate (1.0 equiv).

  • Dissolution: Add tetrahydrofuran (THF, approx. 0.1 M concentration relative to the MIDA boronate). Stir until the solid is completely dissolved.

  • Deprotection: Add 1.0 M aqueous sodium hydroxide (NaOH, 5.0 equiv) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. The mixture should appear cloudy or emulsified. Monitor the reaction by TLC or LC-MS every 30 minutes. A typical reaction is complete in 1-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully acidify the mixture to pH ~2-3 with 1N HCl. This protonates the boronic acid and the MIDA ligand.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purification: The crude boronic acid can be purified by recrystallization or flash chromatography if necessary.

Protocol 2: "Slow-Release" Deprotection for Sensitive Substrates

This protocol is designed for generating an unstable boronic acid in situ for immediate use in a subsequent cross-coupling reaction.

  • Setup: In a flask under an inert atmosphere (N₂ or Ar), combine the MIDA boronate (1.0 equiv), the coupling partner (e.g., aryl halide, 1.1 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent and Base: Add a mixture of toluene (or dioxane) and water (e.g., 10:1 v/v). Add solid potassium phosphate (K₃PO₄, 3.0-6.0 equiv).

  • Reaction: Heat the mixture with vigorous stirring to the desired reaction temperature (e.g., 60-80 °C). The MIDA boronate will slowly hydrolyze, releasing the boronic acid which is then consumed in the catalytic cycle.

  • Monitoring & Workup: Monitor the consumption of the coupling partner by TLC or GC/LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water to remove the inorganic salts. Proceed with standard extractive workup and purification.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Methods for forming protected organoboronic acids. U.S. Patent No. 9,908,900. Washington, DC: U.S. Patent and Trademark Office.
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. Retrieved from [Link]

  • Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). A Mild Method for Making MIDA Boronates. Organic Letters, 13(14), 3568–3571. Retrieved from [Link]

  • Kim, D., & Lee, Y. (2021). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters, 23(2), 424–429. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses, 86, 1-13. Retrieved from [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. Retrieved from [Link]

  • Coombs, J. R., Zhang, L., & Marder, T. B. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 947–954. Retrieved from [Link]

  • Li, J., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. The Journal of organic chemistry, 80(24), 12037–12049. Retrieved from [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. Retrieved from [Link]

  • Kumar, A., & Aggarwal, V. K. (2019). A modular and concise approach to MIDA acylboronates via chemoselective oxidation of unsymmetrical geminal diborylalkanes. Chemical Science, 10(19), 5124–5129. Retrieved from [Link]

  • Le-Thanh, E., Le, H., & Gandon, V. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. Retrieved from [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. Retrieved from [Link]

  • Knapp, D. M., & Gillis, E. P. (2010). 3. Organic Syntheses, 87, 1-12. Retrieved from [Link]

  • Coombs, J. R., & Marder, T. B. (2017). Introduction, Interconversion and Removal of Boron Protecting Groups. In Boronic Acids (pp. 1-60). American Chemical Society. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Stability of Trans-2-(pinacol boronate)vinylboronic acid MIDA Ester

Welcome to the technical support center for trans-2-(pinacol boronate)vinylboronic acid MIDA ester. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for trans-2-(pinacol boronate)vinylboronic acid MIDA ester. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and troubleshooting advice regarding the stability of this versatile reagent, with a particular focus on solvent effects. Our goal is to empower you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: How stable is trans-2-(pinacol boronate)vinylboronic acid MIDA ester under ambient conditions?

A1: Trans-2-(pinacol boronate)vinylboronic acid MIDA ester is exceptionally stable under ambient conditions. The N-methyliminodiacetic acid (MIDA) ligand forms a dative bond with the boron atom, creating a coordinatively saturated, sp³-hybridized center.[1] This intramolecular coordination protects the boronic acid from common decomposition pathways such as oxidation and protodeboronation.[2] As a result, the compound is a free-flowing crystalline solid that is generally stable on the benchtop in the presence of air and moisture for extended periods.[3][4]

Q2: Can I use protic solvents like methanol or ethanol with this MIDA ester?

A2: While MIDA boronates are generally stable, the use of protic solvents is a critical consideration. In anhydrous protic solvents, the MIDA ester is expected to be relatively stable, especially at neutral pH. However, the presence of water in these solvents can lead to slow hydrolysis.[5][6] For short-term manipulations at room temperature, such as preparing a solution for immediate use in a reaction, anhydrous protic solvents may be acceptable. For long-term storage or reactions at elevated temperatures, aprotic solvents are recommended to minimize the risk of premature deprotection.

Q3: What is the primary cause of decomposition for this compound in solution?

A3: The primary pathway for the decomposition of trans-2-(pinacol boronate)vinylboronic acid MIDA ester in solution is hydrolysis of the MIDA ester to the corresponding vinylboronic acid.[5][6] This process is highly dependent on the presence of water and is significantly accelerated by basic or, to a lesser extent, acidic conditions.[5][6] Once the MIDA group is cleaved, the unprotected vinylboronic acid can be susceptible to further degradation, including protodeboronation.[7]

Q4: I am observing incomplete conversion in my Suzuki-Miyaura coupling reaction. Could solvent choice be a factor?

A4: Absolutely. The success of a Suzuki-Miyaura coupling reaction using a MIDA boronate hinges on the controlled release of the free boronic acid in situ. If your solvent system is completely anhydrous, the deprotection of the MIDA ester may be too slow or incomplete, leading to low conversion. Conversely, if your solvent contains too much water, or if the reaction is run for an extended period at high temperature, the MIDA ester may hydrolyze too quickly, and the resulting unprotected boronic acid could degrade before it participates in the catalytic cycle. The choice of base and the presence of a controlled amount of a protic co-solvent are crucial for achieving optimal results.[8]

Troubleshooting Guides

Issue 1: Premature Deprotection of the MIDA Ester

Symptoms:

  • Appearance of a new spot on TLC with a lower Rf value, corresponding to the more polar boronic acid.

  • Broadening or appearance of new signals in ¹H NMR, indicating the presence of multiple boron species.

  • Inconsistent yields or formation of byproducts in subsequent reactions.

Root Causes and Solutions:

CauseExplanationRecommended Action
Presence of Water in Solvents Water is a key reagent in the hydrolysis of the MIDA ester. Even trace amounts can lead to slow decomposition over time.[5][6]Use freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves.
Acidic or Basic Impurities in Solvents Acidic or basic impurities can catalyze the hydrolysis of the MIDA ester.[5][6]Purify solvents by distillation or by passing them through a column of activated alumina.
Inappropriate Solvent for Long-Term Storage Storing the MIDA ester in solution for extended periods, especially in protic or wet solvents, will lead to degradation.For long-term storage, it is best to keep the compound as a solid. If a stock solution is necessary, use a dry, aprotic solvent like THF or dioxane and store it under an inert atmosphere at low temperature.
Issue 2: Inefficient In Situ Deprotection during Cross-Coupling

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Recovery of a significant amount of the starting MIDA ester.

Root Causes and Solutions:

CauseExplanationRecommended Action
Insufficient Water The deprotection of the MIDA ester requires water. In a completely anhydrous system, the hydrolysis will be very slow or may not occur at all.Add a controlled amount of water or a protic co-solvent (e.g., isopropanol) to the reaction mixture. The optimal amount will depend on the specific reaction conditions and should be determined empirically.
Incorrect Choice of Base The rate of MIDA deprotection is highly dependent on the base used. Strong aqueous bases like NaOH lead to rapid hydrolysis, while weaker bases like K₃PO₄ result in a slower, more controlled release.[5]For a "slow-release" strategy, which is often beneficial for unstable boronic acids, use a mild aqueous base like K₃PO₄. If rapid deprotection is desired, a stronger base like NaOH can be employed.
Phase-Transfer Limitations In biphasic systems (e.g., an organic solvent and an aqueous base), the rate of hydrolysis can be limited by the transfer of reagents between the two phases.[5][6]Vigorous stirring is essential to ensure good mixing. In some cases, a phase-transfer catalyst may be beneficial.

Experimental Protocols

Protocol 1: Assessing the Stability of trans-2-(pinacol boronate)vinylboronic acid MIDA ester in a Given Solvent by ¹H NMR

Objective: To qualitatively and semi-quantitatively monitor the stability of the MIDA ester in a specific solvent over time.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of trans-2-(pinacol boronate)vinylboronic acid MIDA ester into a clean, dry NMR tube.

    • Add 0.5 mL of the deuterated solvent to be tested (e.g., DMSO-d₆, CDCl₃, THF-d₈). Ensure the solvent has the desired water content (e.g., anhydrous or with a known amount of added D₂O).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum immediately after dissolution (t = 0).

    • Key signals to monitor:

      • The diastereotopic methylene protons of the MIDA backbone, which typically appear as a pair of doublets.[9]

      • The vinyl protons.

      • The pinacol methyl protons.

    • Store the NMR tube under the desired conditions (e.g., room temperature, 50 °C).

    • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

  • Data Interpretation:

    • Monitor for the appearance of new signals that may correspond to the hydrolyzed boronic acid or other degradation products.

    • Integrate the signals of the MIDA ester and the internal standard to calculate the percentage of the remaining ester at each time point.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to quantify the MIDA ester and separate it from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or a Refractive Index (RI) detector.[10]

  • Column: A reverse-phase C18 column is a good starting point.[10][11]

  • Mobile Phase:

    • A gradient of acetonitrile and water is commonly used.[11]

    • To minimize on-column hydrolysis, it is often beneficial to use a mobile phase without a pH modifier or to use a high pH mobile phase if the boronate ester is stable under those conditions.[12][13]

  • Sample Preparation:

    • Prepare a stock solution of the MIDA ester in a suitable solvent (e.g., acetonitrile).

    • Subject aliquots of the solution to the desired stress conditions (e.g., different solvents, temperatures, pH).

  • Analysis:

    • Inject the samples onto the HPLC system at specified time points.

    • Monitor the peak area of the MIDA ester and any new peaks that appear.

    • Calculate the percentage of the remaining MIDA ester.

Visualizations

Decomposition_Pathways MIDA_Ester trans-2-(pinacol boronate)vinylboronic acid MIDA Ester (Stable) Hydrolysis Hydrolysis (H₂O, Base/Acid) MIDA_Ester->Hydrolysis Free_Boronic_Acid trans-2-(pinacol boronate)vinylboronic acid (Less Stable) Hydrolysis->Free_Boronic_Acid Protodeboronation Protodeboronation Free_Boronic_Acid->Protodeboronation Pinacol_Hydrolysis Pinacol Hydrolysis Free_Boronic_Acid->Pinacol_Hydrolysis Vinyl_Pinacol_Boronate Vinyl Pinacol Boronate Protodeboronation->Vinyl_Pinacol_Boronate Vinyl_Boronic_Acid Vinyl Boronic Acid Pinacol_Hydrolysis->Vinyl_Boronic_Acid

Caption: Decomposition pathways of the MIDA ester.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analytical Monitoring cluster_interpretation Data Interpretation Prep_Solution Prepare Stock Solution in Test Solvent Stress_Conditions Incubate under Defined Conditions (Time, Temperature) Prep_Solution->Stress_Conditions Analysis Analyze by ¹H NMR or HPLC at Time Intervals Stress_Conditions->Analysis Interpretation Quantify Remaining MIDA Ester and Identify Degradants Analysis->Interpretation

Caption: Workflow for stability assessment.

References

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - ResearchGate. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. [Link]

  • Reaction between water and boronic acids. | Download Scientific Diagram - ResearchGate. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - eScholarship.org. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. [Link]

  • The hydrolysis of boronate ester 1 to boronic acid 5, which likely is responsible for water-induced fluorescence decreases. … - ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]

  • 3 - Organic Syntheses Procedure. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. [Link]

  • A Water-Stable Boronate Ester Cage - PMC - NIH. [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. [Link]

  • Materials Chemistry A - RSC Publishing. [Link]

  • Solvent Effects in Boronic Acid-Diol Binding - PubMed. [Link]

  • A Mild and Simple Method for Making MIDA Boronates - Amazon S3. [Link]

  • Vinylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]

  • MIDA and TIDA Boronates Stabilize α‐Radicals Through B‐N Hyperconjugation. [Link]

  • Order of thermodynamic stability of representative boronic esters - ResearchGate. [Link]

  • Internal and External Catalysis in Boronic Ester Networks. [Link]

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Troubleshooting

Technical Support Center: Optimizing Base Selection for Chemoselective Bpin Coupling

Welcome to the Technical Support Center for organoboron cross-coupling workflows. Base selection is the most critical variable in controlling the transmetallation step of both Miyaura borylations and Suzuki-Miyaura cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organoboron cross-coupling workflows. Base selection is the most critical variable in controlling the transmetallation step of both Miyaura borylations and Suzuki-Miyaura cross-couplings. This guide provides troubleshooting frameworks, mechanistic causality, and self-validating protocols to help you achieve absolute chemoselectivity.

🗂️ Module 1: The Miyaura Borylation Paradox

Q: Why is my Miyaura borylation yielding significant amounts of Suzuki homocoupling (Ar-Ar) instead of my desired Ar-Bpin product?

A: This is a classic symptom of using a base that is too strong (e.g., K2​CO3​ or NaOH ). In a successful Miyaura borylation, the base must perform a highly specific role: it must exchange with the halide on the Pd(II) intermediate to form a highly reactive Pd-O bond without activating the boron reagents. Bis(pinacolato)diboron ( B2​pin2​ ) is a poor Lewis acid. When a weak base like KOAc is used, 11B -NMR confirms that the acetate anion does not coordinate to the boron atom to form a tetrahedral complex[1]. Instead, it forms an (acetato)palladium(II) complex, which drives transmetallation. If you use a strong base, it activates the newly formed Ar-Bpin product into a reactive boronate, immediately triggering a secondary Suzuki-Miyaura coupling with your remaining aryl halide starting material[1]. Solution: Strictly utilize KOAc or KOPh to suppress product activation.

Q: My aryl halide is thermally sensitive and degrades at the standard 80–100 °C required for KOAc. Can I run the borylation at lower temperatures?

A: Yes. The high temperature requirement for KOAc is largely due to its poor solubility in organic solvents. By switching to a more lipophilic carboxylate base, such as potassium 2-ethylhexanoate , you can drastically increase the effective concentration of the base in solution. This optimization allows the borylation reaction to reach full conversion at temperatures as low as 35 °C in under 2 hours, preserving thermally sensitive functional groups[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII BaseEx Base Exchange (e.g., KOAc) PdII->BaseEx PdOAc Ar-Pd(II)-OAc BaseEx->PdOAc TransB2pin2 Transmetallation with B2pin2 PdOAc->TransB2pin2 Weak Base TransArBpin Transmetallation with Ar-Bpin PdOAc->TransArBpin Strong Base ProdBpin Ar-Bpin (Desired Product) TransB2pin2->ProdBpin ProdBpin->Pd0 ProdSuzuki Ar-Ar (Suzuki Byproduct) TransArBpin->ProdSuzuki ProdSuzuki->Pd0

Divergent pathways in Miyaura Borylation dictated by base strength.

🗂️ Module 2: Suzuki-Miyaura Cross-Coupling & Chemoselectivity

Q: My heteroaryl-Bpin or polyfluoroaryl-Bpin is degrading before it can couple. How do I stop protodeboronation?

A: Protodeboronation is a base-catalyzed degradation pathway. Under standard Suzuki conditions, the aqueous base reacts with the Ar-Bpin to form a tetrahedral boronate pre-equilibrium complex. Instead of undergoing productive transmetallation to the palladium center, this intermediate undergoes rate-limiting C–B bond cleavage by water, yielding the degraded Ar-H product[3]. Solution: To mitigate this, you must eliminate the conditions that favor the boronate cleavage. You can use anhydrous conditions with weaker bases (e.g., K3​PO4​ in dry dioxane), or adopt a "cationic" Suzuki-Miyaura coupling. The cationic method uses coordinatively unsaturated organopalladium cations (e.g., [Pd(PAd3​)(Ar)(S)]+ ) that undergo fast transmetallation with sensitive boronic acids at room temperature in the complete absence of added base[4].

Q: Can I selectively couple a boronic acid ( Ar-B(OH)2​ ) in the presence of a Bpin ester ( Ar’-Bpin )?

A: Yes, through kinetic transmetallation. While both are competent nucleophiles, boronic acids transmetallate to (HO)(aryl)Pd(II) complexes approximately 30 times faster than equivalent Bpin esters[5]. By strictly limiting the base equivalents and running the reaction at lower temperatures, you can chemoselectively cross-couple the boronic acid, leaving the Bpin ester completely intact for a subsequent, orthogonal coupling step[6].

G ArBpin Ar-Bpin Boronate Tetrahedral Boronate [Ar-Bpin(OH)]- ArBpin->Boronate Base Addition Base Aqueous Base (OH- / CO3 2-) Base->Boronate Transmet Transmetallation (to Pd) Boronate->Transmet Productive Proto C-B Cleavage (H2O) Boronate->Proto Parasitic CrossProduct Cross-Coupled Product (Ar-Ar') Transmet->CrossProduct Degradation Protodeboronation (Ar-H) Proto->Degradation

Competing transmetallation and base-catalyzed protodeboronation pathways.

📊 Quantitative Data: Base Selection Matrix

Use this matrix to select the appropriate base based on your desired reaction pathway and substrate sensitivity.

BaseApprox. pKa (H₂O)Role in Miyaura BorylationRole in Suzuki-Miyaura Coupling
KOAc ~4.8Optimal. Drives Pd-OAc formation without activating Bpin[1].Poor. Insufficient to drive transmetallation for most aryl-Bpin species.
K-2-ethylhexanoate ~4.8Optimal (Low Temp). High lipophilicity allows borylation at 35 °C[2].Poor. Same limitations as KOAc.
K₂CO₃ ~10.3Detrimental. Causes severe Suzuki homocoupling[1].Standard. Excellent for general cross-coupling of stable Bpin esters.
K₃PO₄ ~12.3Detrimental. Rapid degradation and homocoupling.Optimal. Best for sterically hindered substrates; can be used anhydrously.
None (Cationic) N/AN/AOptimal (Sensitive). Prevents protodeboronation of polyfluoroaryl-Bpin[4].

🧪 Self-Validating Experimental Protocols

Protocol 1: Chemoselective Miyaura Borylation (Low-Temperature Variant)

Designed to prevent thermal degradation and Suzuki homocoupling.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Aryl Halide (1.0 equiv), B2​pin2​ (1.1 equiv), Pd(dppf)Cl2​ (3.0 mol%), and Potassium 2-ethylhexanoate (3.0 equiv).

  • Solvent Addition: Add anhydrous Isopropyl Acetate (IPAc) or Dioxane to achieve a 0.2 M concentration. Seal the flask.

  • Reaction: Stir the mixture at 35 °C for 2–4 hours.

  • Validation Checkpoint:

    • Visual: The reaction should transition from a distinct red/orange (active Pd(II) species) to a dark brown/black suspension.

    • Analytical: Pull a 10 µL aliquot, quench in EtOAc/H₂O. GC-MS should show >95% conversion to Ar-Bpin with <2% Ar-Ar homocoupling . If Ar-Ar exceeds 5%, verify the anhydrous nature of your base, as trace water can artificially increase base strength and trigger Suzuki coupling.

  • Workup: Filter through a short pad of Celite to remove palladium black and salts, eluting with EtOAc. Concentrate under reduced pressure.

Protocol 2: Chemoselective Suzuki Coupling via Kinetic Transmetallation

Designed to couple an Ar-B(OH)2​ while preserving an Ar’-Bpin in the same pot.

  • Preparation: Charge a vial with the Dielectrophile (1.0 equiv), Ar-B(OH)2​ (1.05 equiv), Ar’-Bpin (1.05 equiv), and Pd(PPh3​)4​ (5.0 mol%).

  • Base Stoichiometry (Critical): Add exactly 1.5 equivalents of aqueous Na2​CO3​ (1.0 M). Do not use excess base, as this will erode the kinetic differentiation between the boronic acid and the Bpin ester.

  • Reaction: Stir at room temperature or mild heat (40 °C) in THF for 4 hours.

  • Validation Checkpoint: TLC or LC-MS should reveal the consumption of the Ar-B(OH)2​ mass, while the Ar’-Bpin mass remains entirely unreacted in the chromatogram.

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize the base immediately, preventing any background activation of the remaining Bpin ester. Extract with DCM.

📚 References

  • Miyaura Borylation Reaction - Organic Chemistry Portal[Link][1]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base - The Journal of Organic Chemistry (ACS)[Link][2]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC)[Link][3]

  • Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation - PubMed (Nature Communications)[Link][5][6]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - Journal of the American Chemical Society (ACS)[Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Suzuki-Miyaura Coupling Reagents: Trans-2-(pinacol boronate)vinylboronic acid MIDA ester vs. Potassium Vinyltrifluoroborate

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical and can sign...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical and can significantly influence reaction efficiency, substrate scope, and operational simplicity. This guide provides an in-depth comparison of two prominent vinylboron reagents: the protected trans-2-(pinacol boronate)vinylboronic acid MIDA ester and the robust potassium vinyltrifluoroborate salt. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their specific synthetic challenges.

At a Glance: Key Physicochemical and Reactivity Properties

Before delving into the nuanced performance differences, a summary of the fundamental properties of each reagent provides a foundational understanding.

Propertytrans-2-(pinacol boronate)vinylboronic acid MIDA esterPotassium Vinyltrifluoroborate
Molecular Formula C13H21B2NO6C2H3BF3K[1]
Molecular Weight 308.93 g/mol 133.95 g/mol [2]
Appearance White to off-white solidWhite to off-white or pale yellow crystalline solid/powder[1][3]
Melting Point 254-260 °C[4]> 300 °C
Stability Excellent stability to air, moisture, and chromatography[5][6]Crystalline, indefinitely stable to air and moisture[7]
Solubility Soluble in many organic solventsSoluble in polar organic solvents, slightly soluble in water[3][8]
Key Feature A "protected" boronic acid requiring in situ deprotection for coupling[9]A highly stable and versatile boronic acid surrogate[3]

The Core Distinction: A Tale of Two Boron Centers

The fundamental difference between these two reagents lies in the nature of their boron centers, which dictates their stability, handling, and reactivity.

Trans-2-(pinacol boronate)vinylboronic acid MIDA ester: The Protected Workhorse

The MIDA (N-methyliminodiacetic acid) ester functionality serves as a robust protecting group for the boronic acid.[5][10] This protection is achieved through the formation of a tetracoordinate boron center, which effectively shields the vacant p-orbital of the boron atom.[11] This structural feature imparts remarkable stability, making MIDA boronates tolerant to a wide range of reaction conditions, including chromatography, that would degrade unprotected boronic acids.[5][6][12]

However, this stability comes with a prerequisite for reactivity in Suzuki-Miyaura coupling: the MIDA group must be cleaved to liberate the free boronic acid. This deprotection is typically achieved in situ using a mild aqueous base.[9][13] This "slow-release" mechanism can be advantageous, particularly when working with unstable boronic acids, as it maintains a low concentration of the reactive species throughout the reaction, minimizing side reactions like protodeboronation.[13][14]

Potassium Vinyltrifluoroborate: The Readily Reactive Salt

In contrast, potassium vinyltrifluoroborate is an air- and water-stable salt that acts as a direct surrogate for the unstable vinylboronic acid.[3][15] Its stability is attributed to the formation of a tetracoordinate borate anion. Unlike MIDA boronates, trifluoroborates do not require a separate deprotection step to participate in the catalytic cycle. The active boronic acid is generated in situ under the basic conditions of the Suzuki-Miyaura reaction.[16] These salts are generally crystalline, non-hygroscopic, and can be stored for extended periods without degradation, making them exceptionally user-friendly.[7][17]

Comparative Performance Analysis

The choice between the MIDA ester and the trifluoroborate salt often depends on the specific requirements of the synthetic route, including the stability of the substrates and the desired reaction conditions.

Stability and Handling
  • MIDA Ester: Exceptionally stable to a wide range of reagents and purification techniques, including silica gel chromatography.[5][6][12] This allows for the synthesis and isolation of complex, multifunctional building blocks where the boronic acid moiety needs to be carried through several synthetic steps.[5]

  • Potassium Trifluoroborate: Highly stable as a solid, allowing for easy storage and handling in air.[3][7][8] However, they are generally incompatible with column chromatography, which can be a limitation in multi-step syntheses requiring purification of the boronate-containing intermediate.[5]

Reactivity and Reaction Conditions
  • MIDA Ester: The in situ deprotection step allows for a "slow release" of the active boronic acid, which can be beneficial for sensitive substrates.[13][18] The reaction kinetics can be modulated by the choice of base and solvent system.[13] Anhydrous coupling conditions can be employed to preserve the MIDA group, enabling iterative cross-coupling strategies.[19]

  • Potassium Trifluoroborate: Generally exhibits high reactivity in Suzuki-Miyaura couplings with a broad range of aryl and heteroaryl halides and triflates.[20][21][22] The reactions are typically performed in aqueous solvent mixtures with a suitable base.[20][23] Their lower tendency to undergo protodeboronation compared to boronic acids allows for the use of stoichiometric amounts of the reagent.[7]

Purification
  • MIDA Ester: A significant advantage of MIDA boronates is their compatibility with silica gel chromatography.[5][12] This allows for straightforward purification of both the MIDA boronate starting materials and the coupled products. Furthermore, novel purification techniques, such as a "catch-and-release" method using a centrifuge, have been developed for MIDA boronates, making them accessible to non-specialists in organic synthesis.[24][25]

  • Potassium Trifluoroborate: Purification of the final coupled product is typically achieved through standard techniques like extraction and chromatography. However, the purification of the trifluoroborate salts themselves is often done by recrystallization.[26]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are representative, detailed protocols for a Suzuki-Miyaura coupling reaction using each reagent.

Experimental Workflow Overview

G cluster_0 MIDA Ester Protocol cluster_1 Potassium Trifluoroborate Protocol reagents_mida Aryl Halide (1 equiv) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., K3PO4) Solvent (e.g., Toluene/H2O) reaction_mida Heat (e.g., 80-100 °C) Inert Atmosphere (N2 or Ar) reagents_mida->reaction_mida mida_ester trans-2-(pinacol boronate)vinylboronic acid MIDA ester (1.2 equiv) mida_ester->reaction_mida workup_mida Aqueous Workup Extraction with Organic Solvent reaction_mida->workup_mida purification_mida Silica Gel Chromatography workup_mida->purification_mida product_mida Coupled Product purification_mida->product_mida reagents_tfb Aryl Halide (1 equiv) Pd Catalyst (e.g., PdCl2) Ligand (e.g., PPh3) Base (e.g., Cs2CO3) Solvent (e.g., THF/H2O) reaction_tfb Heat (e.g., Reflux) Inert Atmosphere (N2 or Ar) reagents_tfb->reaction_tfb tfb_salt Potassium Vinyltrifluoroborate (1.1 equiv) tfb_salt->reaction_tfb workup_tfb Aqueous Workup Extraction with Organic Solvent reaction_tfb->workup_tfb purification_tfb Silica Gel Chromatography workup_tfb->purification_tfb product_tfb Coupled Product purification_tfb->product_tfb

Caption: Comparative experimental workflows for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with trans-2-(pinacol boronate)vinylboronic acid MIDA ester

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).

  • Reagent Addition: Add trans-2-(pinacol boronate)vinylboronic acid MIDA ester (1.2 mmol) and a suitable base (e.g., K₃PO₄, 3.0 mmol).

  • Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). Add a degassed solvent mixture (e.g., toluene/water, 10:1, 10 mL).

  • Reaction: The mixture is heated to 80-100 °C and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired coupled product.

Protocol 2: Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂, 0.02 mmol), and ligand (e.g., PPh₃, 0.06 mmol).

  • Reagent Addition: Add potassium vinyltrifluoroborate (1.1 mmol) and a suitable base (e.g., Cs₂CO₃, 3.0 mmol).

  • Solvent Addition: The vessel is evacuated and backfilled with an inert gas. Add a degassed solvent mixture (e.g., THF/water, 4:1, 10 mL).[20]

  • Reaction: The mixture is heated to reflux and stirred until the reaction is complete.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography.

Mechanistic Considerations: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference in the context of this guide is the entry point of the boron reagent into this cycle.

G cluster_mida MIDA Ester Pathway cluster_tfb Trifluoroborate Pathway pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X r_pd_x R-Pd(II)-X Ln oxidative_addition->r_pd_x transmetalation Transmetalation r_pd_x->transmetalation r_pd_r R-Pd(II)-R' Ln transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product mida_boronate MIDA Boronate hydrolysis Hydrolysis (Base, H2O) mida_boronate->hydrolysis boronic_acid Boronic Acid R'-B(OH)2 hydrolysis->boronic_acid boronic_acid->transmetalation tfb_salt Potassium Trifluoroborate [R'-BF3]K activation Activation (Base) tfb_salt->activation boronic_acid_tfb Boronic Acid R'-B(OH)2 activation->boronic_acid_tfb boronic_acid_tfb->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the entry of each reagent.

  • MIDA Ester: Undergoes a distinct hydrolysis step, mediated by base and water, to form the active boronic acid which then participates in transmetalation.[13]

  • Potassium Trifluoroborate: It is believed that the trifluoroborate is in equilibrium with the corresponding boronic acid under the reaction conditions, which then undergoes transmetalation.[27]

Conclusion and Recommendations

Both trans-2-(pinacol boronate)vinylboronic acid MIDA ester and potassium vinyltrifluoroborate are highly effective reagents for introducing a vinyl group via Suzuki-Miyaura cross-coupling. The optimal choice is contingent on the specific synthetic context.

Choose trans-2-(pinacol boronate)vinylboronic acid MIDA ester when:

  • Multistep synthesis is required: The stability of the MIDA group allows for the boronic acid moiety to be carried through various transformations and purifications.[5]

  • Working with unstable boronic acids: The slow-release mechanism minimizes decomposition of the active coupling partner.[13][18]

  • Iterative cross-coupling is desired: The ability to perform the coupling under anhydrous conditions without cleaving the MIDA group is a key advantage for sequential bond formation.[19]

  • Simplified purification is a priority: The compatibility with chromatography and novel purification methods offers significant practical benefits.[12][24][25]

Choose potassium vinyltrifluoroborate when:

  • Operational simplicity and direct use are paramount: These reagents are ready to use without the need for a distinct deprotection strategy.

  • High stability and long shelf-life are crucial: Their crystalline and non-hygroscopic nature makes them easy to handle and store.[7][17]

  • Chromatographic purification of the boron-containing intermediate is not necessary.

  • A robust and versatile vinylating agent is needed for a wide range of substrates. [20][21]

By understanding the unique attributes of each reagent, researchers can strategically select the most appropriate tool to achieve their synthetic goals with greater efficiency and success.

References

  • Gillis, E. P., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [Link]

  • Kummari, V., & Singh, F. V. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Ballmer, S. G., et al. (2017). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • X-Chemic. (2026, March 17). What is Potassium Vinyltrifluoroborate - Properties & Specifications. [Link]

  • Molander, G. A., & Ham, J. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Brown, A. R. (2007). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]

  • Burke, M. D., et al. (2011). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research. [Link]

  • Iovu, M. C., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • National Center for Biotechnology Information. (n.d.). Potassium vinyltrifluoroborate. PubChem Compound Database. [Link]

  • Gonzalez, J. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Burke, M. D., & Gillis, E. P. (2018). Methods for forming protected organoboronic acids. U.S.
  • CN103044472A - Method for preparing vinyl potassium trifluoborate - Google P
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lipshutz, B. H., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinyl trifluoroborates. [Link]

  • Gonzalez, J. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Gonzalez, J. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship. [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Dhudshia, B., & TIBHE, A. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Organic Letters. [Link]

  • Gonzalez, J. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • NPTEL. (n.d.). Boron Based Reagents in Organic Synthesis. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

  • Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

  • SCI. (2009, December 4). Boron Reagents for Asymmetric Synthesis. [Link]

  • Hutton, C. A., & Yuen, K. K. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters. [Link]

  • Scientific Laboratory Supplies. (n.d.). trans-2-(Pinacol boronate)vinylboronic acid MIDA ester, 96%. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. [Link]

  • Burke, M. D., et al. (2023). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinylboronic acids and vinylboronates. [Link]

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Comparative

A Head-to-Head Comparison: BMIDA vs. Bpin in Suzuki-Miyaura Cross-Coupling

As drug development and complex natural product synthesis evolve, the demand for highly modular, iterative cross-coupling strategies has skyrocketed. At the heart of this chemical revolution are organoboron reagents.

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex natural product synthesis evolve, the demand for highly modular, iterative cross-coupling strategies has skyrocketed. At the heart of this chemical revolution are organoboron reagents. While the Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, the inherent instability of certain boronic acids—particularly 2-heteroaryl, vinyl, and cyclopropyl derivatives—poses a significant bottleneck.

To overcome this, chemists rely on protecting group strategies, most notably Pinacol boronate (Bpin) and N-methyliminodiacetic acid boronate (BMIDA) . As an application scientist, selecting the correct boron speciation is not merely a matter of preference; it is a strategic decision dictated by hybridization kinetics, transmetalation rates, and benchtop stability. This guide objectively compares Bpin and BMIDA, providing the mechanistic causality and self-validating experimental protocols required to master orthogonal cross-coupling.

Mechanistic Causality: sp² vs. sp³ Hybridization

The divergent reactivity profiles of Bpin and BMIDA are fundamentally rooted in their molecular geometry and electronic structure 1.

  • Bpin (sp² Hybridized): Pinacol esters feature a tricoordinate, sp²-hybridized boron atom with an empty, low-lying p-orbital. This Lewis acidity makes Bpin highly reactive and primed for rapid transmetalation with palladium complexes. However, this same empty orbital leaves the C-B bond vulnerable to nucleophilic attack, leading to rapid protodeboronation or oxidation when paired with electron-deficient or unstable R-groups.

  • BMIDA (sp³ Hybridized): MIDA boronates utilize a tertiary amine that donates its lone electron pair into the boron's empty p-orbital. This dative bond creates a tetracoordinate, sp³-hybridized, coordinatively saturated complex. By "masking" the boron atom, BMIDA becomes completely inert to transmetalation under standard anhydrous cross-coupling conditions 2.

To utilize BMIDA, it must be subjected to aqueous basic conditions, triggering a slow-release mechanism . The MIDA ligand hydrolyzes gradually, releasing the active boronic acid at a rate slower than the palladium-catalyzed cross-coupling. This keeps the steady-state concentration of the unstable boronic acid near zero, effectively eliminating bimolecular decomposition pathways .

ReactivityLogic Bpin Bpin Ester (sp² Hybridized, Reactive) Active Free Boronic Acid [R-B(OH)₂] Bpin->Active Rapid Hydrolysis Degradation Decomposition (Protodeboronation) Bpin->Degradation Unstable R-groups BMIDA BMIDA Ester (sp³ Hybridized, Stable) BMIDA->BMIDA Benchtop Stable BMIDA->Active Slow Release (Aq. Base) Active->Degradation Excess Accumulation Product Cross-Coupled Product Active->Product Pd Catalyst, Base

Structural causality and reaction pathways of Bpin vs. BMIDA esters.

Comparative Performance Data

The following table synthesizes quantitative data comparing the benchtop stability and cross-coupling efficiency of Bpin and BMIDA across various challenging organoboron classes.

Organoboron ClassReagent TypeBenchtop Stability (Air, 60 days)Cross-Coupling Yield (w/ Aryl Chlorides)Primary Limitation
2-Pyridyl Bpin / Boronic Acid< 5% remaining (Rapid decomposition)< 20% (Protodeboronation dominates)Extreme instability; difficult to store
2-Pyridyl BMIDA> 95% remaining80 - 95% (Slow-release conditions)Requires aqueous biphasic conditions
Vinyl Bpin / Boronic Acid~ 10% remaining (Polymerization)40 - 60%Prone to polymerization and oxidation
Vinyl BMIDA> 95% remaining85 - 98%Lower atom economy due to MIDA mass
Alkyl/Aryl Bpin> 90% remaining85 - 99%Difficult to use in iterative synthesis
Alkyl/Aryl BMIDA> 95% remaining85 - 99%Slower reaction times vs. Bpin

Data supported by Burke et al. demonstrating the slow-release cross-coupling of unstable boronic acids 1.

Iterative Cross-Coupling & Orthogonal Reactivity

Because BMIDA is completely inert under anhydrous conditions, it can be paired with Bpin to create bifunctional linchpins (e.g., Br-R-BMIDA). This enables orthogonal, iterative cross-coupling without the need for intermediate purification steps. The Bpin moiety (or an external Bpin reagent) reacts first under anhydrous conditions. Following the first coupling, a simple aqueous base wash deprotects the BMIDA group, revealing a fresh boronic acid for the second coupling 3.

IterativeCoupling Start Linchpin (Br-R-BMIDA) Step1 Coupling 1 (R'-Bpin) Start->Step1 Intermediate Intermediate (R'-R-BMIDA) Step1->Intermediate Anhydrous Pd (BMIDA inert) Step2 Deprotection (Aq. NaOH) Intermediate->Step2 ActiveBoronic Active Boronic Acid (R'-R-B(OH)₂) Step2->ActiveBoronic Mild Cleavage Step3 Coupling 2 (R''-Br) ActiveBoronic->Step3 Final Target Molecule (R'-R-R'') Step3->Final Pd Catalyst

Iterative cross-coupling workflow utilizing orthogonal BMIDA and Bpin reactivity.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for each critical parameter.

Protocol 1: Standard Anhydrous Suzuki-Miyaura Coupling (Bpin)
  • Objective: Rapid coupling of a stable Aryl-Bpin with an aryl halide.

  • Causality: Bpin's inherent sp² reactivity drives immediate transmetalation. Anhydrous conditions are strictly maintained to prevent premature hydrolysis and subsequent protodeboronation of sensitive intermediates.

  • Procedure:

    • Charge a flame-dried Schlenk flask with Aryl-Bpin (1.0 equiv), Aryl halide (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

    • Evacuate and backfill with N₂ (3x) to ensure an oxygen-free environment, preventing oxidative homocoupling.

    • Add anhydrous 1,4-dioxane (0.1 M).

    • Heat to 80 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint: Monitor the reaction via GC-MS. The complete disappearance of the Aryl-Bpin mass peak without the appearance of the protodeboronated arene mass confirms successful transmetalation over decomposition.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling (BMIDA)
  • Objective: High-yield coupling of a highly unstable 2-heteroaryl-BMIDA with an aryl chloride.

  • Causality: A biphasic solvent system is utilized. The aqueous phase slowly hydrolyzes the MIDA ester, while the organic phase harbors the Pd catalyst. This ensures the free boronic acid is consumed the moment it is generated.

  • Procedure:

    • Charge a flask with 2-Heteroaryl-BMIDA (1.0 equiv), Aryl chloride (1.0 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₃PO₄ (7.5 equiv).

    • Add a biphasic solvent mixture of 1,4-Dioxane and H₂O in a 5:1 ratio. (Causality: The 5:1 ratio provides the exact water activity required for controlled MIDA hydrolysis without flooding the organic phase).

    • Heat to 60 °C for 6–12 hours.

  • Validation Checkpoint: Perform TLC analysis (UV active). BMIDA starting materials are highly polar and typically streak near the baseline. Complete consumption of the baseline spot with the emergence of a clean, less-polar product spot validates the slow-release kinetics.

Protocol 3: Speciation-Controlled Deprotection of BMIDA
  • Objective: Unmask a BMIDA intermediate to a free boronic acid for a subsequent coupling step.

  • Causality: Mild aqueous base selectively cleaves the dative N-B bond and ester linkages rapidly at room temperature, avoiding the thermal degradation associated with harsher deprotection methods.

  • Procedure:

    • Dissolve the BMIDA intermediate in THF (0.1 M).

    • Add 1.0 M aqueous NaOH (3.0 equiv) at room temperature.

    • Stir for exactly 15 minutes. (Causality: Extended stirring is unnecessary and risks degradation of the newly formed free boronic acid).

    • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Validation Checkpoint: Conduct ¹¹B NMR of the crude mixture. A definitive chemical shift from ~12 ppm (sp³ boron of BMIDA) to ~30 ppm (sp² boron of free boronic acid) confirms quantitative deprotection.

Conclusion & Selection Guide

  • Choose Bpin when: Working with electronically stable aryl or alkyl groups, requiring rapid reaction times, or executing standard medicinal chemistry library syntheses where anhydrous conditions are easily maintained.

  • Choose BMIDA when: Handling notoriously unstable motifs (2-pyridyl, vinyl, cyclopropyl), requiring long-term benchtop storage, or designing complex, iterative linchpin syntheses that demand orthogonal reactivity.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. American Chemical Society.
  • Sigma-Aldrich. MIDA Boronates. Sigma-Aldrich.
  • Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications.
  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. RSC Publishing.

Sources

Validation

Advanced Comparison Guide: MIDA Esters vs. DAN Boronic Acid Protecting Groups in Iterative Cross-Coupling

The evolution of the Suzuki-Miyaura cross-coupling (SMC) reaction has fundamentally shifted how chemists approach the synthesis of complex small molecules, pharmaceuticals, and conjugated polymers. However, the inherent...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of the Suzuki-Miyaura cross-coupling (SMC) reaction has fundamentally shifted how chemists approach the synthesis of complex small molecules, pharmaceuticals, and conjugated polymers. However, the inherent instability of free boronic acids—prone to protodeboronation, oxidation, and oligomerization—necessitates robust protection strategies.

As a Senior Application Scientist, I have evaluated numerous protecting groups, but two stand out for their efficiency and orthogonal reactivity: N-methyliminodiacetic acid (MIDA) esters and 1,8-diaminonaphthalene (DAN) boronamides . This guide provides an objective, data-backed comparison of their mechanistic efficiencies, stability profiles, and field-proven experimental protocols to optimize your iterative cross-coupling workflows.

Mechanistic Foundations: Attenuating Boron Reactivity

To prevent premature transmetalation during iterative cross-coupling, the reactivity of the boron center must be temporarily neutralized. MIDA and DAN achieve this through fundamentally different electronic mechanisms, which dictates their orthogonal deprotection conditions (1).

  • MIDA Esters (sp³ Hybridization): The MIDA ligand transforms the normally sp²-hybridized, Lewis acidic boron into an sp³-hybridized center via a strong transannular N→B dative bond. By filling the vacant p-orbital required for palladium transmetalation, MIDA boronates become completely inert under anhydrous SMC conditions ().

  • DAN Boronamides (sp² Hybridization): In contrast, the boron atom in a DAN boronamide remains sp²-hybridized. Its reactivity is attenuated by the strong donation of electron density from the nitrogen lone pairs into the boron's empty p-orbital. This drastically reduces the Lewis acidity of the boron, preventing the formation of the active boronate intermediate (2).

G cluster_MIDA MIDA Boronate Deprotection cluster_DAN DAN Boronamide Deprotection MIDA_Node sp3-Hybridized Boron (N→B Dative Bond) MIDA_Deprotect Aqueous Base (e.g., 1M NaOH) MIDA_Node->MIDA_Deprotect Hydrolysis MIDA_Active Free Boronic Acid (Active for SMC) MIDA_Deprotect->MIDA_Active DAN_Node sp2-Hybridized Boron (N Lone Pair Donation) DAN_Deprotect Aqueous Acid (e.g., 1M HCl) DAN_Node->DAN_Deprotect Hydrolysis DAN_Active Free Boronic Acid (Active for SMC) DAN_Deprotect->DAN_Active

Mechanistic comparison of MIDA and DAN deprotection pathways.

Efficiency Comparison & Orthogonality

The true power of these protecting groups lies in their orthogonality. MIDA is cleaved by base but stable to acid; DAN is cleaved by acid but stable to base. This allows chemists to design bifunctional molecules where one boron pole is activated while the other remains dormant.

Table 1: Comparative Efficiency and Reaction Conditions
FeatureMIDA EstersDAN BoronamidesPractical Implication
Boron Hybridization sp³ (N→B dative bond)sp² (N lone pair donation)Dictates the mechanism of transmetalation inhibition.
Chromatographic Stability High (Highly polar, requires specific eluents like MeCN/EtOAc)Very High (Elutes easily with standard non-polar solvents)DAN is generally easier to purify via standard silica gel column chromatography.
Deprotection Conditions Mild Aqueous Base (NaOH, NaHCO₃)Aqueous Acid (HCl, H₂SO₄)Enables orthogonal deprotection strategies in complex automated synthesis.
Reactivity in SMC Completely inert under anhydrous conditionsInert under standard conditions; can couple under strong baseMIDA requires strict anhydrous conditions to prevent premature deprotection.
Byproduct Removal MIDA ligand is water-solubleProtonated DAN is water-solubleBoth allow for rapid extraction-based purification without silica gel.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, a protocol must be more than a list of steps—it must be a self-validating system. Below are the optimized procedures for deprotecting MIDA and DAN groups, complete with the causality behind each operational choice.

Protocol 1: Chemoselective Deprotection of MIDA Boronates

Target: Mild release of free boronic acid for subsequent coupling.

  • Solvent Selection: Dissolve the MIDA boronate (1.0 equiv) in a 4:1 mixture of THF and H₂O (0.1 M concentration).

    • Causality: MIDA boronates are highly polar. THF ensures the organic substrate remains in solution, while water is strictly necessary to deliver the hydroxide nucleophile required for ester hydrolysis.

  • Base Addition: Add 1.0 M aqueous NaOH (3.0 equiv) dropwise at room temperature. Stir for 15–30 minutes.

    • Causality: The hydroxide ion attacks the carbonyl groups of the MIDA ligand, breaking the ester bonds and subsequently disrupting the N→B dative bond. Expert Tip: For electron-deficient or heteroaryl boronic acids prone to protodeboronation, substitute NaOH with mild NaHCO₃ to prevent degradation of the liberated boronic acid (3).

  • Quenching & Extraction: Quench the reaction with 0.5 M sodium phosphate buffer (pH 6.5) and extract with ethyl acetate.

    • Causality: Quenching to a near-neutral pH prevents base-catalyzed protodeboronation. The cleaved MIDA ligand remains in the aqueous layer, yielding highly pure boronic acid in the organic phase.

  • Validation Check: Analyze the crude mixture via ¹¹B NMR. A successful deprotection is confirmed by a shift from ~10 ppm (sp³ MIDA) to ~30 ppm (sp² free boronic acid).

Protocol 2: Acid-Promoted Deprotection of DAN Boronamides

Target: Orthogonal release of boronic acid in the presence of base-sensitive functional groups.

  • Acidic Hydrolysis: Dissolve the DAN boronamide (1.0 equiv) in THF (0.1 M). Add 1.0 M aqueous HCl (5.0 equiv) and stir at room temperature for 2–4 hours.

    • Causality: DAN boronamides are completely stable to basic conditions. Adding an aqueous acid protonates the diaminonaphthalene nitrogens, breaking the N-B π-donation and rendering the boron susceptible to hydrolytic cleavage.

  • Liquid-Liquid Extraction: Dilute the mixture with diethyl ether and separate the layers. Wash the organic layer with additional 1.0 M HCl.

    • Causality: The byproduct, 1,8-diaminonaphthalene hydrochloride, is highly water-soluble. By extracting with ether, the free boronic acid partitions into the organic layer, effectively self-purifying the active coupling partner without the need for silica gel chromatography.

  • Validation Check: Monitor via TLC. The highly UV-active DAN-adduct spot will disappear, replaced by the less UV-active free boronic acid.

Iterative Cross-Coupling Workflows

By leveraging the distinct stability profiles of MIDA and DAN, researchers can execute programmable, iterative syntheses of complex polyenes and pharmaceutical scaffolds without intermediate purification bottlenecks (4).

Workflow Start Bifunctional Building Block (Halo-Boronate) Coupling Suzuki-Miyaura Coupling (Anhydrous Conditions) Start->Coupling + Organohalide ProtectedIntermediate Protected Intermediate (MIDA or DAN intact) Coupling->ProtectedIntermediate C-C Bond Formed Decision Deprotection Strategy ProtectedIntermediate->Decision DeprotectMIDA Mild Base (NaOH/NaHCO3) Cleaves MIDA Decision->DeprotectMIDA If MIDA DeprotectDAN Aqueous Acid (HCl) Cleaves DAN Decision->DeprotectDAN If DAN ActiveIntermediate Reactive Boronic Acid DeprotectMIDA->ActiveIntermediate DeprotectDAN->ActiveIntermediate NextCycle Next Coupling Cycle ActiveIntermediate->NextCycle NextCycle->Coupling Iteration

Iterative Suzuki-Miyaura cross-coupling workflow utilizing MIDA or DAN protection.

Conclusion & Selection Guide

When designing an iterative synthesis route, the choice between MIDA and DAN should be dictated by the target molecule's sensitivity:

  • Choose MIDA when building automated platforms or when the target molecule is sensitive to acid. MIDA's rapid, mild basic deprotection makes it the gold standard for high-throughput iterative assembly.

  • Choose DAN when the intermediate requires extensive silica gel chromatography or when the molecule contains base-sensitive functional groups (e.g., esters, lactones) that would not survive MIDA deprotection conditions.

References

  • Chem-Station Int. Ed. Protecting Groups for Boronic Acids. Available at:[Link]

  • American Chemical Society. B-Protected Boronic Acids: Methodology Development and Strategic Application. Available at: [Link]

  • American Chemical Society. Enantiospecific and Iterative Suzuki–Miyaura Cross-Couplings. Available at: [Link]

  • National Institutes of Health (NIH). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Available at: [Link]

Sources

Comparative

HPLC Method Validation for Trans-2-(pinacol boronate)vinylboronic acid MIDA ester Purity: A Comparative Guide

Introduction: The Analytical Challenge of Bifunctional Boronates Trans-2-(pinacol boronate)vinylboronic acid MIDA ester (Chemical Formula: C₁₃H₂₁B₂NO₆) is a highly specialized, bifunctional building block pivotal to iter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Bifunctional Boronates

Trans-2-(pinacol boronate)vinylboronic acid MIDA ester (Chemical Formula: C₁₃H₂₁B₂NO₆) is a highly specialized, bifunctional building block pivotal to iterative Suzuki-Miyaura cross-coupling[1]. Designed by the Burke group, this molecule features two distinct boron moieties: a reactive pinacol boronate (Bpin) and a protected N-methyliminodiacetic acid (MIDA) boronate, bridged by a vinyl group[1][2].

The analytical challenge in validating an HPLC purity method for this compound lies in the differential stability of these two boron groups. While MIDA boronates are indefinitely bench-stable under air and unreactive under standard anhydrous cross-coupling conditions[1], they are susceptible to hydrolysis in mixed aqueous-organic HPLC mobile phases[3][4]. Conversely, the Bpin group is highly sensitive to acidic hydrolysis, particularly in the presence of strong acidic modifiers and residual silanols on silica-based columns[5]. Furthermore, ensuring the stereochemical purity of the trans-isomer by resolving it from the cis-isomer is critical, as stereochemical leakage directly impacts the efficacy of downstream polyene synthesis[2].

Mechanistic Causality of On-Column Degradation

Understanding the degradation pathways is essential for method development. Trifluoroacetic acid (TFA), a common HPLC modifier, is a strong acid (pKa ~0.2) that aggressively protonates the oxygen atoms of the pinacol ester, catalyzing nucleophilic attack by water and leading to rapid on-column cleavage of the B-O bonds[5]. Meanwhile, basic conditions or unbuffered aqueous phases can trigger the hydrolysis of the MIDA boronate[3].

HydrolysisPathway Parent Trans-2-(Bpin)vinyl(BMIDA) Intact Molecule BpinHydro Vinylboronic acid MIDA ester (Bpin Hydrolysis) Parent->BpinHydro Strong Acidic RP-HPLC (e.g., 0.1% TFA) MIDAHydro Trans-2-(Bpin)vinylboronic acid (MIDA Hydrolysis) Parent->MIDAHydro Basic/Unbuffered Aqueous (pH > 8) CompleteHydro Vinyl Diboronic Acid (Complete Hydrolysis) BpinHydro->CompleteHydro Further Degradation MIDAHydro->CompleteHydro Further Degradation

Fig 1: Primary hydrolysis degradation pathways of the bifunctional boronate under HPLC conditions.

Comparative Evaluation of HPLC Methodologies

To establish a self-validating and robust system, three distinct chromatographic approaches were evaluated. The objective was to eliminate on-column hydrolysis while achieving baseline resolution ( Rs​>2.0 ) between the cis and trans isomers.

Why Biphenyl Outperforms C18: Standard C18 columns rely purely on hydrophobic partitioning. Because the cis and trans isomers of the vinylboronic acid MIDA ester have nearly identical hydrophobicities, C18 fails to resolve them. The Biphenyl stationary phase, however, provides π−π interactions. The trans-isomer presents a more planar, sterically unhindered π system compared to the cis-isomer, allowing differential π−π stacking with the biphenyl ligands on the silica surface, thus achieving baseline resolution.

Table 1: Comparison of HPLC Column Chemistries for Bifunctional Boronate Analysis

Method ParameterMethod A: Traditional C18Method B: End-Capped C18Method C: Core-Shell Biphenyl (Optimal)
Column Chemistry 5 µm C18 (Standard)3 µm C18 (Fully End-capped)2.7 µm Core-Shell Biphenyl
Mobile Phase Modifier 0.1% TFA (pH ~2.0)10 mM Ammonium Formate (pH 3.8)0.1% Formic Acid (pH ~2.7)
Bpin Stability Poor: Rapid hydrolysisGood: StableExcellent: Stable[5]
MIDA Stability Moderate: Minor cleavageGood: StableExcellent: Stable
Cis/Trans Resolution Fail: Co-elution ( Rs​<1.0 )Fail: Partial resolution ( Rs​=1.2 )Pass: Baseline resolution ( Rs​>2.5 )
Peak Shape (Tailing) High tailing ( Tf​>2.0 )Acceptable ( Tf​=1.3 )Sharp, symmetrical ( Tf​=1.05 )

Optimized Step-by-Step Validation Protocol (Biphenyl / Formic Acid)

The following protocol utilizes the Core-Shell Biphenyl method, designed as a self-validating system where System Suitability Testing (SST) strictly gates the quantitative analysis.

Reagents & Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 2.7 µm, 100 x 4.6 mm.

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v). (Causality: Formic acid is a weak acid that masks residual silanols to prevent peak tailing without providing the high hydronium concentration that triggers Bpin hydrolysis).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm. (Causality: Boronates lack strong chromophores, but the conjugated vinyl π system and MIDA carbonyls exhibit an absorption maximum near 220 nm).

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B.

Sample Preparation (Self-Validating Design)
  • Diluent: 100% Anhydrous HPLC-grade Acetonitrile.

  • Causality: MIDA boronates undergo slow hydrolysis in aqueous solutions[3][4]. Preparing the standard in an aqueous diluent would cause degradation in the autosampler over a 24-hour sequence. Anhydrous acetonitrile arrests this hydrolysis, ensuring sample integrity.

  • Standard Concentration: Accurately weigh and dissolve the standard to a final concentration of 1.0 mg/mL.

Validation Execution Workflow

ValidationWorkflow Start SST Gate (Rs > 2.0) Specificity Specificity (Isomer Res) Start->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Precision Precision (RSD < 2%) Linearity->Precision Accuracy Accuracy (98-102%) Precision->Accuracy End Validated Method Accuracy->End

Fig 2: Sequential HPLC method validation workflow gated by System Suitability Testing.

Step 1: System Suitability Test (SST) Inject a resolution mixture containing the trans-API, cis-impurity, and deborylated vinyl MIDA ester. Acceptance Criteria: Resolution ( Rs​ ) between cis and trans must be ≥2.0 . Tailing factor ( Tf​ ) ≤1.5 . If SST fails, the sequence automatically halts.

Step 2: Specificity (Forced Degradation) Subject the sample to 0.1N HCl, 0.1N NaOH, and 3% H₂O₂ for 1 hour. Inject to confirm that degradation products (e.g., cleaved MIDA or Bpin) do not co-elute with the main trans-2-(pinacol boronate)vinylboronic acid MIDA ester peak.

Step 3: Linearity & Range Prepare standard solutions at 25%, 50%, 80%, 100%, 120%, and 150% of the nominal concentration (1.0 mg/mL). Plot peak area vs. concentration.

Step 4: Precision & Accuracy Perform 6 replicate injections of the 100% standard to determine method repeatability. Spike known amounts of the trans-API into a blank matrix at 50%, 100%, and 150% levels in triplicate to calculate recovery.

Validation Results & Performance Metrics

The Core-Shell Biphenyl method successfully met all ICH Q2(R1) validation guidelines, proving its trustworthiness for the quality control of this complex bifunctional building block.

Table 2: Method Validation Performance Metrics (Core-Shell Biphenyl Method)

Validation ParameterICH Acceptance CriteriaObserved ResultStatus
System Suitability ( Rs​ ) Rs​>1.5 (cis vs trans) Rs​=2.8 PASS
Specificity No interference at main peakPeak purity match > 990PASS
Linearity (Range) R2≥0.999 (0.25 - 1.5 mg/mL) R2=0.9998 PASS
Precision (Repeatability) % RSD ≤2.0% (n=6)0.85% PASS
Intermediate Precision % RSD ≤2.0% (Different day/analyst)1.12% PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8% PASS
Robustness Stable across ±5∘ C, ±0.1 mL/minNo significant shift in Rs​ PASS

Conclusion

Validating an HPLC method for trans-2-(pinacol boronate)vinylboronic acid MIDA ester requires navigating the contradictory stability profiles of its two boron moieties[1][5]. Traditional C18 columns with strong acidic modifiers induce severe on-column hydrolysis and fail to resolve critical stereoisomers. By transitioning to a Core-Shell Biphenyl stationary phase and utilizing 0.1% Formic Acid , analysts can leverage π−π interactions to achieve baseline resolution of the cis/trans isomers while maintaining a mildly acidic environment that entirely suppresses Bpin and MIDA degradation. When paired with anhydrous sample preparation, this protocol provides a highly accurate, self-validating system for drug development and synthetic applications.

References

  • [1] MIDA Boronates - Sigma-Aldrich. Sigma-Aldrich.

  • [3] MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. National Institutes of Health.

  • [4] MIDA boronates are hydrolysed fast and slow by two different mechanisms - eScholarship.org. eScholarship.

  • [2] Toward the Creation of Induced Pluripotent Small (iPS) Molecules: Establishment of a Modular Synthetic Strategy for the Heronamide C-type Polyene Macrolactams and Their Conformational and Reactivity Analysis. ACS Publications.

  • [5] Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.

Sources

Validation

Spectroscopic Validation of E-Stereochemistry in Vinylboronic Acid MIDA Esters: A Comparative Guide

Introduction The advent of iterative cross-coupling has revolutionized small molecule and natural product synthesis, an advancement largely driven by the development of N-methyliminodiacetic acid (MIDA) boronates. In pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The advent of iterative cross-coupling has revolutionized small molecule and natural product synthesis, an advancement largely driven by the development of N-methyliminodiacetic acid (MIDA) boronates. In polyene synthesis, the absolute geometric fidelity of vinylboron building blocks is paramount. This guide objectively compares the spectroscopic validation of E-vinyl MIDA boronates against traditional alternatives like pinacol (Bpin) esters and potassium trifluoroborates ( BF3​K ), detailing the causality behind their unique spectroscopic signatures and providing a self-validating experimental workflow.

The sp³ vs. sp² Paradigm: Causality in Spectroscopic Shifts

To understand the spectroscopic differences between MIDA boronates and Bpin esters, one must examine the hybridization of the boron center. In a standard vinyl Bpin ester, the boron is sp²-hybridized. The vacant p-orbital participates in p- π conjugation with the adjacent alkene, withdrawing electron density and deshielding the vinyl protons.

Conversely, the MIDA ligand features a rigid, bicyclic cage that forms a dative nitrogen-to-boron (N B) bond ()[1]. This rehybridizes the boron to a tetrahedral sp³ geometry, completely quenching the p- π conjugation. As a result, the α and β protons of a vinyl MIDA boronate are significantly more shielded than their Bpin counterparts. This electronic isolation also prevents transmetalation under anhydrous conditions, which is the mechanistic basis for their use in iterative synthesis ()[2].

Comparative Performance in Stereochemical Validation

When validating the E-stereochemistry of a vinylboron species, researchers rely on three primary vectors: 1 H NMR scalar coupling ( J -coupling), 2D Nuclear Overhauser Effect (NOE) spectroscopy, and X-ray crystallography.

1 H NMR Scalar Coupling ( Jtrans​ )

The Karplus equation dictates that trans-vicinal protons in an alkene exhibit a larger coupling constant ( Jtrans​≈17–19 Hz) than cis-protons ( Jcis​≈10–14 Hz). While all three vinylboron classes (MIDA, Bpin, BF3​K ) adhere to this rule, MIDA boronates offer superior baseline resolution in the vinyl region (5.0–6.5 ppm) due to the absence of overlapping aliphatic signals commonly seen with the massive pinacol backbone.

2D NOESY / ROESY

NOESY relies on through-space dipole-dipole interactions (< 5 Å). In an E-vinyl MIDA boronate, the β -trans proton is spatially distant from the α -proton, yielding no NOE cross-peak. The rigid MIDA cage provides an excellent internal reference: the N-methyl group (sharp singlet at ~2.8 ppm) shows distinct spatial correlations to the α -proton, serving as an internal geometric anchor that Bpin esters lack.

The Crystalline Advantage (X-Ray)

The most profound advantage of MIDA boronates is their physical state. The highly polar, rigid bicyclic structure renders almost all MIDA boronates as highly crystalline solids (). In contrast, vinyl Bpin esters are notoriously oily or waxy liquids, making X-ray diffraction impossible without complex derivatization. This allows MIDA boronates to be validated unambiguously via single-crystal X-ray diffraction.

Quantitative Comparison Table

Analytical FeatureVinyl MIDA BoronateVinyl Pinacol (Bpin) EsterPotassium Vinyltrifluoroborate ( BF3​K )
Boron Hybridization sp³ (Tetrahedral)sp² (Trigonal Planar)sp³ (Tetrahedral)
Physical State Highly crystalline solidTypically liquid / oilSolid (Salt)
1 H NMR Jtrans​ Range 17.5 – 18.5 Hz17.5 – 18.5 Hz18.0 – 19.0 Hz
Vinyl Proton Shielding Shielded (No p- π conjugation)Deshielded (p- π conjugation)Shielded (Anionic sp³)
X-Ray Suitability Excellent (Routine)Poor (Rarely crystalline)Moderate (Ionic lattice issues)
Chromatographic Stability Indefinitely stable on silicaProne to streaking/hydrolysisRequires specialized conditions

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol employs a self-validating loop: scalar coupling provides the initial hypothesis, NOESY confirms spatial isolation, and X-ray crystallography provides absolute ground truth.

Step 1: Sample Preparation for NMR
  • Weigh 10–15 mg of the synthesized E-vinyl MIDA boronate.

  • Dissolve in 0.6 mL of Acetone- d6​ or CD 3​ CN.

    • Causality Note: MIDA boronates have poor solubility in non-polar solvents like CDCl 3​ . Acetone- d6​ fully solubilizes the polar cage while shifting the residual solvent peak (2.05 ppm) away from the critical MIDA N-methyl signal (~2.8 ppm).

Step 2: 1 H NMR and J -Coupling Extraction
  • Acquire a standard 1 H NMR spectrum (minimum 400 MHz, 16 scans).

  • Isolate the vinyl region (typically 5.5–6.5 ppm).

  • Identify the doublet (or doublet of doublets) corresponding to the β -protons.

  • Calculate the coupling constant: J=Δδ (in ppm)×Spectrometer Frequency (in MHz) .

    • Validation Check: A calculated J of 17.5–18.5 Hz confirms the E-configuration. If J≈10–14 Hz, the product is the Z-isomer.

Step 3: 2D NOESY Acquisition
  • Run a 2D NOESY experiment with a mixing time ( tm​ ) of 300–500 ms.

    • Validation Check: Analyze the cross-peaks between the α -proton and β -protons. The absence of an α↔βtrans​ cross-peak, coupled with a strong α↔N-CH3​ cross-peak, orthogonally validates the E-geometry.

Step 4: Single-Crystal X-Ray Diffraction
  • Dissolve 20 mg of the MIDA boronate in a minimal amount of acetone.

  • Layer carefully with hexanes (1:3 ratio) in a narrow vial.

  • Allow slow evaporation at room temperature over 48–72 hours.

  • Mount the resulting crystal for XRD.

    • Causality Note: The rigid intermolecular packing of the MIDA cages forces a highly ordered lattice, ensuring high-resolution diffraction data that definitively proves the E-alkene geometry.

Workflow Visualization

Workflow Step1 Synthesize Vinyl MIDA Boronate Step2 1H NMR (Acetone-d6 / CD3CN) Step1->Step2 Step3 Extract J-Coupling (Vinyl Protons) Step2->Step3 Decision Is J_trans > 17 Hz? Step3->Decision Fail Z-Isomer or Mixture (Reject/Purify) Decision->Fail No (J ≈ 10-14 Hz) Pass E-Isomer Candidate Decision->Pass Yes NOESY 2D NOESY (Confirm spatial isolation) Pass->NOESY XRAY X-Ray Crystallography (Absolute Configuration) Pass->XRAY Crystallization Valid Validated E-Vinyl MIDA Boronate NOESY->Valid XRAY->Valid

Fig 1: Orthogonal workflow for the stereochemical validation of E-vinyl MIDA boronates.

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27.[Link]

  • Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron, 65(16), 3130-3138.[Link]

Sources

Comparative

The Strategic Economics of MIDA Boronates in Natural Product Synthesis: A Senior Application Scientist’s Guide

As an application scientist who has transitioned numerous discovery programs from manual, linear syntheses to automated, iterative platforms, I have witnessed firsthand the bottleneck that traditional boron chemistry pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist who has transitioned numerous discovery programs from manual, linear syntheses to automated, iterative platforms, I have witnessed firsthand the bottleneck that traditional boron chemistry presents. Historically, the synthesis of complex polyenes and macrocycles has been severely limited by the inherent instability of boronic acids.

The advent of N-methyliminodiacetic acid (MIDA) boronates, pioneered by Martin Burke's laboratory, fundamentally altered this landscape[1]. By enabling automated, "Lego-like" assembly of small molecules, MIDA boronates have shifted the rate-limiting step of drug development from synthesis to functional evaluation. This guide provides a rigorous cost-benefit analysis of MIDA boronates, dissecting their mechanistic causality, economic trade-offs, and practical implementation in the laboratory.

Mechanistic Causality: The Power of Orbital Rehybridization

To understand the utility of MIDA boronates, we must first examine the causality of boronic acid failure. Free boronic acids are inherently Lewis acidic due to an empty p-orbital on the sp2 -hybridized boron center. This makes them highly susceptible to oxidation, protodeboronation, and premature transmetalation.

MIDA ligands solve this structural flaw by forming a dative bond from the nitrogen lone pair to the boron's empty p-orbital. This rehybridizes the boron to a tetrahedral sp3 geometry, kinetically shielding the p-orbital and rendering the boron center completely unreactive toward transmetalation under anhydrous Suzuki-Miyaura conditions[2].

Crucially, this protection is orthogonal. Under mild aqueous basic conditions (e.g., 1M NaOH or NaHCO3​ ), the MIDA ligand is hydrolyzed, revealing the reactive sp2 boronic acid. When this hydrolysis is tuned to be slower than the cross-coupling catalytic cycle, it creates a "slow-release" environment. This maintains a low steady-state concentration of the free boronic acid, preventing the decomposition of notoriously sensitive substrates like 2-heteroaryl or polyfluorophenyl boronates[3].

ICC_Workflow Start Halo-Boronic Acid Building Block Protect MIDA Protection (sp3 Hybridization) Start->Protect Anhydrous Anhydrous Suzuki-Miyaura Cross-Coupling Protect->Anhydrous  Pd Catalyst, Base  (MIDA remains intact) Aqueous Aqueous Base Deprotection (Slow Release) Anhydrous->Aqueous  Purification  (Catch & Release) Aqueous->Anhydrous  Iterative Cycle  (Add next building block) Product Complex Natural Product Scaffold Aqueous->Product  Final Step

Iterative cross-coupling workflow utilizing sp3-hybridized MIDA boronates for modular synthesis.

Cost-Benefit Analysis: Economics vs. Efficiency

Transitioning a discovery program to a MIDA-boronate platform requires weighing atom economy and upfront reagent costs against downstream synthetic efficiency and yield preservation.

The Strategic Benefits (ROI)
  • Unprecedented Stability : MIDA boronates are indefinitely bench-stable under air. They tolerate harsh downstream transformations (e.g., Jones oxidation, Evans aldol reactions, and Swern oxidations) that would immediately destroy standard boronic acids.

  • Access to "Impossible" Motifs : The slow-release mechanism allows the coupling of highly unstable building blocks. This has been critical for synthesizing the polyene motifs found in >75% of all polyene natural products, including less toxic derivatives of Amphotericin B[4].

  • Automated Catch-and-Release : The highly polar dative B-N bond gives MIDA boronates a binary affinity for silica gel. They are completely retained in non-polar solvents and elute cleanly in polar solvents, eliminating the need for complex chromatography and enabling fully automated synthesis[5].

The Operational Costs (Limitations)
  • Atom Economy : The MIDA ligand has a molecular weight of ~146.1 g/mol . In multistep syntheses, carrying this heavy auxiliary reduces the effective molarity per gram of intermediate, which can impact the economics of large-scale manufacturing.

  • Synthetic Step Count : The mandatory aqueous deprotection step—whether stepwise or in situ—adds kinetic complexity and can temporarily reduce synthetic efficiency compared to direct coupling[6].

  • Reagent Expense : Commercially available MIDA building blocks are significantly more expensive upfront than their boronic acid or pinacol ester counterparts.

Quantitative Data Comparison
ParameterFree Boronic AcidsPinacol (pin) EstersMIDA Boronates
Air & Moisture Stability Low (Prone to oxidation)ModerateExcellent (Bench-stable)
Silica Gel Compatibility Poor (Streaking)GoodExcellent (Catch & Release)
Anhydrous SMC Reactivity HighModerateInert (Orthogonal)
Aqueous SMC Reactivity High (Decomposes fast)HighHigh (Slow-release)
Protecting Group MW 0 g/mol 84.1 g/mol 146.1 g/mol
Atom Economy ExcellentGoodPoor
Relative Reagent Cost $ $

Self-Validating Experimental Protocol: Iterative Cross-Coupling (ICC)

To ensure trustworthiness and reproducibility, the following protocol for a single ICC cycle incorporates built-in validation checkpoints. Do not proceed to the next phase without confirming the checkpoint data.

Phase 1: Anhydrous Suzuki-Miyaura Coupling

Objective : Couple a free boronic acid with a halo-MIDA boronate without disrupting the MIDA protecting group. Causality : We utilize strictly anhydrous K3​PO4​ . Trace water will prematurely hydrolyze the MIDA ligand, leading to oligomerization. The sp3 hybridization prevents the MIDA-bound boron from undergoing transmetalation with the palladium catalyst. Methodology :

  • Charge a flame-dried Schlenk flask with the halo-MIDA boronate (1.0 eq), the reactive boronic acid (1.5 eq), Pd(OAc)2​ (5 mol%), SPhos (10 mol%), and anhydrous K3​PO4​ (3.0 eq).

  • Suspend the mixture in anhydrous 1,4-dioxane and heat to 60 °C for 12 hours under an argon atmosphere.

Validation Checkpoint : Perform TLC using 100% Hexanes. The MIDA boronate product will remain strictly at the baseline ( Rf​=0 ) due to its extreme polarity. Switch to 100% EtOAc to observe the migrating product spot.

Phase 2: Catch-and-Release Purification

Objective : Isolate the coupled MIDA boronate from catalysts and byproducts without traditional gradient column chromatography. Causality : The strong dipole of the MIDA boronate anchors it to the silica gel matrix in non-polar environments (Catch). Protic or highly polar solvents disrupt this interaction (Release). Methodology :

  • Evaporate the dioxane and load the crude mixture onto a short silica gel plug.

  • Catch : Wash with 10 column volumes of Hexanes/ Et2​O (1:1). Causality: This elutes non-polar byproducts, phosphine ligands, and unreacted boronic acids while the MIDA boronate remains immobilized.

  • Release : Elute with THF/MeOH (9:1) to release the pure MIDA boronate.

Validation Checkpoint : 11B NMR of the concentrated eluent must show a sharp singlet at ~10-12 ppm. Any signal >25 ppm indicates premature deprotection to the sp2 boronic acid.

CatchAndRelease crude Crude Reaction Mixture (MIDA Boronate + Byproducts) silica Silica Gel Adsorption (Strong B-N Dipole Interaction) crude->silica wash Non-Polar Wash (Hexanes/Et2O) (Byproducts Eluted) silica->wash Catch Phase elute Polar Elution (THF/MeOH) (MIDA Boronate Released) wash->elute Release Phase pure Pure MIDA Boronate (Ready for next cycle) elute->pure

Catch-and-release purification logic exploiting the binary silica affinity of MIDA boronates.

Phase 3: Aqueous Deprotection (Slow-Release)

Objective : Unmask the MIDA boronate for the next coupling cycle. Causality : Aqueous hydroxide attacks the MIDA carbonyls, breaking the dative B-N bond and releasing the reactive sp2 species. Methodology :

  • Dissolve the purified MIDA boronate in THF and add 1M aqueous NaOH (3.0 eq) at 23 °C for 15 minutes.

  • Quench with saturated aqueous NH4​Cl and extract with EtOAc.

Validation Checkpoint : 11B NMR will shift dramatically from ~11 ppm ( sp3 ) to ~30 ppm ( sp2 ), confirming successful unmasking.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: Google Patents (US9238597B2)
  • Source: National Institutes of Health (NIH)

Sources

Safety & Regulatory Compliance

Safety

Trans-2-(pinacol boronate)vinylboronic acid mida ester proper disposal procedures

Operational Guide: Safe Handling and Disposal of trans-2-(Pinacol boronate)vinylboronic acid MIDA ester As a bifunctional building block, trans-2-(Pinacol boronate)vinylboronic acid MIDA ester is a cornerstone reagent fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of trans-2-(Pinacol boronate)vinylboronic acid MIDA ester

As a bifunctional building block, trans-2-(Pinacol boronate)vinylboronic acid MIDA ester is a cornerstone reagent for iterative Suzuki-Miyaura cross-coupling in advanced drug development. The N-methyliminodiacetic acid (MIDA) ligand effectively attenuates the reactivity of the boronic acid pole, allowing for stable storage and seamless chromatography[1]. However, at the end of its operational lifecycle, this compound presents specific logistical and environmental hazards.

To build a culture of safety and compliance, laboratory professionals must move beyond simple disposal checklists. This guide provides a causality-driven, self-validating framework for managing the disposal of this reagent, ensuring both infrastructural integrity and environmental protection.

Part 1: Physicochemical Hazard Profile & Causality

Effective waste management begins with understanding the physical properties that dictate a chemical's behavior. The following table synthesizes the quantitative data for trans-2-(Pinacol boronate)vinylboronic acid MIDA ester and explains the operational causality behind each metric[2].

ParameterValueOperational Implication & Causality
Molecular Formula C13H21B2NO6Thermal decomposition yields toxic nitrogen oxides (NOx) and boron oxides (BOx); mandates high-temperature incineration over landfilling.
Molecular Weight 308.93 g/mol High mass density in solid form requires robust, rigid containment (e.g., HDPE) to prevent structural failure of standard waste bags.
Storage Class 11 (Combustible Solids)Must be segregated from strong oxidizers. Requires spark-free handling to prevent dust deflagration.
Water Hazard Class WGK 3 (Severe Hazard)Indicates severe toxicity to aquatic ecosystems[3]. Absolute prohibition of drain disposal; mandates strictly controlled, zero-emission waste streams.
Melting Point 254-260 °CRemains a highly stable crystalline solid at room temperature, allowing for mechanical (sweeping) recovery during spills rather than solvent absorption[2].

Part 2: Procedural Disposal Workflows

The complexation of boron and nitrogen in the MIDA ester structure can severely disrupt aquatic ecosystems if leached into groundwater. Because it is classified as a WGK 3 (highly water-endangering) and Storage Class 11 (combustible solid) substance, standard municipal trash or aqueous drain disposal is strictly prohibited[2],[3].

Protocol A: Routine Waste Segregation and Packaging

Objective: Safely package spent reagent and contaminated consumables for licensed hazardous waste incineration.

  • Primary Containment: Collect all solid waste (residual chemical, contaminated weighing paper, and spatulas) directly into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is chemically inert to boronic acid derivatives and provides a rigid physical barrier against ambient moisture, which could otherwise prematurely cleave the MIDA ester back to the free boronic acid[1].

  • Atmospheric Control: Do not compact the waste. Compaction generates fine particulate dust, which, for a Class 11 combustible solid, creates a deflagration risk if exposed to static discharge.

  • Sealing and Validation: Seal the HDPE container with a threaded cap.

    • Self-Validation Step: Gently invert the sealed container over a clean surface. If no particulate matter escapes, the primary containment seal is validated.

  • Hazard Labeling: Affix a hazardous waste label explicitly stating: "WGK 3 / Combustible Solid - Contains Boron/Nitrogen Organics."

  • Final Routing: Transfer the validated container to the central hazardous waste accumulation area for pickup by a licensed high-temperature incineration facility[4].

Protocol B: Solid Spill Containment and Recovery

Objective: Neutralize the immediate deflagration hazard of a spill while preventing environmental contamination.

  • Source Isolation: Immediately eliminate all local ignition sources (e.g., Bunsen burners, hot plates) and increase local exhaust ventilation.

  • Mechanical Recovery (Dry): Using a spark-proof spatula or brush, gently sweep the crystalline solid into a pile. Do not use a standard vacuum.

    • Causality: Standard vacuums agitate the solid into a fine dust cloud, mixing it with oxygen and creating an explosive atmosphere.

  • Inert Absorption: If the solid is finely dispersed, cover the spill area with an inert, slightly damp absorbent material (like sand or vermiculite) to suppress dust formation before sweeping.

  • Surface Decontamination: Wipe the affected benchtop with a cloth dampened with a compatible organic solvent (e.g., isopropanol) to capture microscopic residues.

    • Self-Validation Step: After the solvent flashes off, wipe the surface with a secondary dry, dark-colored cloth. If the dark cloth shows no white crystalline residue, the decontamination is successful and validated.

  • Waste Integration: Place all recovery tools, sand, and cloths into the HDPE waste container and follow Protocol A for final disposal.

Part 3: Disposal Decision Logic

The following diagram illustrates the logical workflow for handling trans-2-(Pinacol boronate)vinylboronic acid MIDA ester waste, ensuring that both routine operations and emergency spills converge into a safe, compliant incineration pathway.

DisposalWorkflow Start Waste Generation or Spill Event Decision Routine Waste or Spill? Start->Decision Routine Routine Waste Decision->Routine Standard Protocol Spill Solid Spill Decision->Spill Emergency Collect Collect in Sealed HDPE Container Routine->Collect Sweep Sweep with Inert Material (Avoid Dust Formation) Spill->Sweep Sweep->Collect Label Label: WGK 3, Combustible (Storage Class 11) Collect->Label Incinerate Licensed High-Temp Incineration Label->Incinerate Final Disposal

Caption: Workflow for the safe containment and disposal of WGK 3 combustible solid laboratory waste.

References

  • Organic Syntheses | Preparation of MIDA Anhydride and Reaction with Boronic Acids (Vol. 99, 92-112) |[Link]

  • Chemistry-Chemists | Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens (WGK Classifications) | [Link]

Sources

Handling

Personal protective equipment for handling Trans-2-(pinacol boronate)vinylboronic acid mida ester

As a Senior Application Scientist, I frequently consult on the implementation of bifunctional building blocks in complex API synthesis. trans-2-(Pinacol boronate)vinylboronic acid MIDA ester is a highly specialized, air-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the implementation of bifunctional building blocks in complex API synthesis. trans-2-(Pinacol boronate)vinylboronic acid MIDA ester is a highly specialized, air-stable boronic acid surrogate utilized heavily in advanced drug development. It features both a MIDA (N-methyliminodiacetic acid) ester and a pinacol (pin) boronate, enabling iterative, chemoselective Suzuki-Miyaura cross-couplings.

Because the MIDA ester is stable under anhydrous cross-coupling conditions, the pinacol boronate can be reacted first. Subsequently, base-mediated slow release of the MIDA boronate provides the active boronic acid precisely at the rate it is consumed by the Palladium catalyst, preventing protodeboronation side reactions. While its chemical stability is a massive asset, handling this reagent safely requires a rigorous, causally-driven approach to Personal Protective Equipment (PPE) and operational workflows.

Part 1: Risk Assessment & Hazard Causality

While MIDA boronates are exceptionally stable compared to free boronic acids, their physical properties demand strict adherence to safety protocols. The compound is classified as a Class 11 Combustible Solid. The primary risk vector is the generation of fine particulate dust during weighing and transfer operations. This dust can act as a nuisance respiratory irritant, cause mechanical ocular abrasion, and pose a deflagration risk if aerosolized near an ignition source[1].

Table 1: Quantitative Chemical & Storage Data

PropertySpecification / ValueCausality / Rationale
Storage Temperature 4°C[2]Prevents thermal degradation of the boronate complex over long-term storage.
Atmosphere Nitrogen / Argon[2]Mitigates ambient moisture which could prematurely initiate MIDA hydrolysis.
Purity ≥96% - 97%[2]Ensures reproducible stoichiometry in sensitive Pd-catalyzed couplings.
Hazard Class Combustible Solid (Class 11)Fine powders can form explosive mixtures in air if subjected to static discharge.

Part 2: Personal Protective Equipment (PPE) Matrix

To mitigate dermal and inhalation risks, a self-validating PPE protocol must be employed. Every piece of equipment serves a specific mechanistic purpose in the safety workflow.

PPE_Logic Hazard Hazard: Combustible Dust & Particulate Irritant Resp Respiratory Risk (Inhalation of Fines) Hazard->Resp Skin Dermal Risk (Chemical Contact) Hazard->Skin Eye Ocular Risk (Corneal Abrasion) Hazard->Eye N95 Type N95 / P1 Respirator (Filters >95% particulates) Resp->N95 Gloves Nitrile Gloves (EN 374) (Impermeable barrier) Skin->Gloves Goggles Safety Goggles (Wrap-around seal) Eye->Goggles

Fig 1: Logical relationship between chemical hazards and required PPE selection.

Table 2: PPE Specifications & Operational Rationale

PPE CategorySpecificationOperational Rationale
Respiratory Type N95 (US) or P1 (EN 143)[1]Prevents inhalation of fine combustible dusts. Essential when handling outside a localized exhaust system.
Hand Protection Nitrile Gloves (EN 374 compliant)[1]Provides a chemical-resistant barrier. Self-Validation: Must be inspected via physical inflation prior to use to detect micro-tears.
Eye Protection Wrap-around Safety GogglesPrevents airborne particulates from bypassing standard safety glasses and causing mechanical irritation to the cornea.
Body Protection Flame-retardant lab coatMitigates burn risks associated with handling Class 11 Combustible Solids.

Part 3: Operational Workflow & Handling Protocols

The following step-by-step methodology ensures both operator safety and the chemical integrity of the reagent.

Step 1: Pre-Operation Setup

  • Ensure the fume hood is operating at a face velocity of 80-100 fpm.

  • Don all required PPE (N95 mask, nitrile gloves, safety goggles, flame-retardant coat)[1].

  • Ground all metal spatulas and weighing balances. Scientific Insight: Grounding prevents static discharge, which is the primary ignition source for combustible dusts.

Step 2: Weighing and Transfer

  • Remove the reagent from 4°C storage and allow it to equilibrate to room temperature inside a desiccator[2]. Scientific Insight: Opening a cold container introduces atmospheric condensation, which degrades the MIDA ester over time.

  • Use a static-dissipative spatula to carefully transfer the solid. Rapid scooping aerosolizes the fine powder, increasing inhalation risk and causing loss of material.

  • Weigh the required mass directly into a dry, inert-gas-flushed Schlenk flask or reaction vial.

Step 3: Reaction Setup (Slow-Release Cross-Coupling)

  • Dissolve the MIDA ester in an appropriate solvent mixture (e.g., THF/Water).

  • Introduce the required base (e.g., NaOH or K 3​ PO 4​ ). Scientific Insight: The aqueous basic conditions promote the slow, in situ hydrolysis of the MIDA ester. This releases the highly reactive, unstable free boronic acid precisely at the rate it is consumed by the Palladium catalyst, maximizing yields.

  • Seal the vessel and proceed with the Suzuki-Miyaura coupling under standard inert conditions.

Workflow A 1. PPE & Static Control (N95, Nitrile, Goggles) B 2. Thermal Equilibration (Warm to RT in Desiccator) A->B C 3. Inert Transfer (Schlenk Flask / N2 atm) B->C D 4. Base-Mediated Hydrolysis (In situ MIDA Deprotection) C->D E 5. Suzuki-Miyaura Coupling (Pd-Catalyzed Reaction) D->E F 6. Quenching & Disposal (Combustible Waste Stream) E->F

Fig 2: Standard operational workflow for handling and reacting MIDA boronates.

Part 4: Emergency Response & Disposal Plans

Trustworthy protocols must account for operational failures. Implement these immediate response plans in the event of an accident:

Spill Management: Do not dry sweep. Dry sweeping generates hazardous dust clouds. Gently cover the spill with a damp absorbent pad or use a intrinsically safe, HEPA-filtered vacuum designed for combustible dusts. Place recovered material in a sealed, labeled container for disposal[1].

Exposure Protocols:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer artificial respiration and seek immediate medical attention[1].

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water[1].

  • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution, holding eyelids open to ensure complete irrigation of the ocular cavity[1].

Disposal Plan: As a Class 11 Combustible Solid, unreacted trans-2-(Pinacol boronate)vinylboronic acid MIDA ester and its contaminated packaging must not be disposed of in standard municipal waste or aqueous drains. It must be collected in compatible, clearly labeled hazardous waste containers and incinerated by a licensed chemical waste disposal facility in accordance with local environmental regulations[1].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trans-2-(pinacol boronate)vinylboronic acid mida ester
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Trans-2-(pinacol boronate)vinylboronic acid mida ester
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